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(5-Fluoropyridin-2-yl)methanamine dihydrochloride Documentation Hub

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  • Product: (5-Fluoropyridin-2-yl)methanamine dihydrochloride
  • CAS: 859164-78-6

Core Science & Biosynthesis

Foundational

Technical Profile: (5-Fluoropyridin-2-yl)methanamine dihydrochloride

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (5-Fluoropyridin-2-yl)methanamine dihydrochloride , a critical fluorinated building block in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (5-Fluoropyridin-2-yl)methanamine dihydrochloride , a critical fluorinated building block in modern drug discovery.

CAS Number: 859164-78-6 (Dihydrochloride) / 561297-96-9 (Free Base)

Executive Summary

(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates, particularly Negative Allosteric Modulators (NAMs) for G-protein coupled receptors (GPCRs).[1]

Its structural value lies in the 5-fluorine substitution , which serves two critical roles in medicinal chemistry:

  • Metabolic Blockade: It prevents oxidative metabolism (CYP450-mediated) at the electron-rich C5 position of the pyridine ring.

  • Electronic Modulation: The electronegative fluorine atom reduces the basicity of the pyridine nitrogen, altering the pKa and improving the lipophilicity (LogD) of the final drug molecule compared to non-fluorinated analogs.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (5-Fluoropyridin-2-yl)methanamine dihydrochloride
Synonyms 2-(Aminomethyl)-5-fluoropyridine 2HCl; 5-Fluoro-2-picolylamine dihydrochloride
CAS Number (Salt) 859164-78-6 (Dihydrochloride)
CAS Number (Base) 561297-96-9
Molecular Formula C₆H₇FN₂[1][2][3][4] · 2HCl
Molecular Weight 199.05 g/mol (Salt); 126.13 g/mol (Base)
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, DMSO, and methanol
Acidity (pKa) ~8.3 (amine), ~2.5 (pyridine N)
Hygroscopicity High (Requires desiccant storage)

Medicinal Chemistry Rationale

The selection of the 5-fluoro isomer over the 3-, 4-, or 6-fluoro isomers is rarely arbitrary. It is driven by specific Structure-Activity Relationship (SAR) goals.

Mechanism of Action in Drug Design
  • Metabolic Stability (The "Fluorine Scan"): The C5 position of a 2-substituted pyridine is highly susceptible to oxidative attack by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Basicity Modulation: Pyridine nitrogen atoms can act as hydrogen bond acceptors. However, if the basicity is too high, it may lead to phospholipidosis or poor membrane permeability. The 5-fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), lowering the pKa of the pyridine nitrogen and often improving CNS penetration.
    
Case Study: mGlu5 Negative Allosteric Modulators

Research into metabotropic glutamate receptor subtype 5 (mGlu5) antagonists for anxiety and depression has heavily relied on this scaffold.[5] Specifically, the clinical candidate VU0424238 utilizes the (5-fluoropyridin-2-yl)methanamine moiety.

  • Observation: Analogs with the 5-fluoro substitution showed superior metabolic stability in rat liver microsomes compared to the 6-fluoro or non-fluorinated analogs.

  • Outcome: The 5-F modification retained high potency (

    
    ) while optimizing the pharmacokinetic profile (Clearance = 19.3 mL/min/kg).
    

Synthesis & Manufacturing Protocols

The synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride is typically a two-stage process: the construction of the fluorinated core followed by reduction.

Stage 1: Upstream Precursor Synthesis (Diazotization-Fluorination)
  • Starting Material: 5-Amino-2-cyanopyridine.[3]

  • Reagents: Sodium Nitrite (

    
    ), HF/Pyridine (Olah's Reagent).
    
  • Mechanism: Balz-Schiemann reaction. The amino group is converted to a diazonium salt, which is then displaced by fluorine in situ.

Stage 2: Reduction to Methanamine (The Critical Step)
  • Precursor: 2-Cyano-5-fluoropyridine (CAS 327056-62-2).[4][6]

  • Reagents: Raney Nickel, Hydrogen gas (

    
    ), Ammonia (
    
    
    
    ) in Ethanol.[4]
  • Protocol:

    • Hydrogenation: The nitrile is reduced under high pressure (500 psi) at 70°C. Ammonia is essential to suppress the formation of secondary amine byproducts (dimerization).

    • Salt Formation: The resulting free base oil is dissolved in 1,4-dioxane and treated with 4N HCl/dioxane to precipitate the dihydrochloride salt.

Visual Synthesis Workflow

SynthesisPath Start 5-Amino-2-cyanopyridine Inter 2-Cyano-5-fluoropyridine (CAS: 327056-62-2) Start->Inter 1. NaNO2, HF/Pyridine (Diazotization-Fluorination) FreeBase (5-Fluoropyridin-2-yl)methanamine (Free Base) Inter->FreeBase 2. H2 (500 psi), Raney Ni NH3/EtOH, 70°C Product Dihydrochloride Salt (CAS: 859164-78-6) FreeBase->Product 3. 4N HCl in Dioxane Precipitation

Figure 1: Industrial synthesis pathway from amino-nitrile precursor to final dihydrochloride salt.[4]

Experimental Protocol: Coupling Reaction

For researchers using this building block in amide coupling (e.g., creating a VU0424238 analog).

Objective: Couple (5-Fluoropyridin-2-yl)methanamine dihydrochloride with a carboxylic acid.

  • Preparation: Suspend 1.0 equiv of (5-Fluoropyridin-2-yl)methanamine dihydrochloride in DMF or DCM.

  • Neutralization: Add 2.5–3.0 equiv of a tertiary base (DIPEA or TEA). Note: The extra equivalent is required to neutralize the two HCl molecules bound to the amine and pyridine nitrogen.

  • Activation: Add 1.1 equiv of coupling reagent (HATU or EDC/HOBt) and 1.0 equiv of the carboxylic acid.

  • Reaction: Stir at room temperature for 2–12 hours under nitrogen.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult.

  • Recommendation: Store at 2–8°C (or -20°C for long term) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen). Use a desiccator.

Safety Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[7]

  • Serious Eye Damage (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

  • Handling: Always handle in a chemical fume hood wearing nitrile gloves and safety goggles.

References

  • Felts, A. S., et al. (2014). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

  • Inoue, A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

Sources

Exploratory

(5-Fluoropyridin-2-yl)methanamine dihydrochloride safety data sheet

Technical Monograph: Operational Safety and Chemical Utility of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride Executive Summary This technical guide transcends the standard Safety Data Sheet (SDS) by integrating phys...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Operational Safety and Chemical Utility of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Executive Summary

This technical guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical analysis with practical laboratory protocols. (5-Fluoropyridin-2-yl)methanamine dihydrochloride is a high-value fluorinated building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and bioisosteres. Its utility is defined by the electron-withdrawing fluorine atom at the C5 position, which modulates the basicity of the pyridine nitrogen and enhances metabolic stability. However, its dihydrochloride salt form presents specific hygroscopic and corrosive hazards that require rigorous handling protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is critical due to the existence of positional isomers (e.g., 3-fluoro or 6-fluoro analogs) which possess vastly different reactivities.

Parameter Technical Specification
Chemical Name (5-Fluoropyridin-2-yl)methanamine dihydrochloride
Synonyms 2-(Aminomethyl)-5-fluoropyridine 2HCl; 5-Fluoro-2-picolylamine dihydrochloride
CAS Number (Parent) 561297-96-9 (Free Base)
CAS Number (Salt) Note: Commercially often referenced via parent CAS with "Dihydrochloride" suffix due to variable stoichiometry.
Molecular Formula C₆H₇FN₂ · 2HCl
Molecular Weight 199.05 g/mol (Salt); 126.13 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; Insoluble in non-polar organics (Hexane, DCM)
Hygroscopicity High (Deliquescent upon prolonged exposure to >40% RH)

Structural Insight: The molecule consists of a pyridine ring substituted with a fluorine atom at position 5 and a methylamine group at position 2. The "dihydrochloride" designation implies that both the primary amine (exocyclic) and the pyridine nitrogen (endocyclic) are protonated.

  • pKa Modulation: The C5-fluorine lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine, making the ring nitrogen less basic, yet it still forms a salt in the presence of excess HCl.

Part 2: Hazard Identification & Mechanistic Toxicology

Unlike generic safety warnings, understanding the mechanism of toxicity allows for better risk mitigation.

Core Hazards (GHS Classification):

  • Skin Irritation (Category 2): H315[1][2][3][4][5]

  • Eye Irritation (Category 2A): H319[1][3][4][5]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[3]

The Mechanistic Pathway: The hazard arises primarily from the hydrolysis of the hydrochloride salt. Upon contact with moisture (mucous membranes, sweat, ocular fluid), the salt dissociates, releasing hydrochloric acid (HCl) locally.

HazardPathway Salt (5-Fluoropyridin-2-yl) methanamine 2HCl Moisture Moisture Contact (Skin/Eyes/Lungs) Salt->Moisture Exposure Hydrolysis Rapid Hydrolysis Moisture->Hydrolysis Release Release of free HCl Hydrolysis->Release Damage Tissue Corrosion/ Chemical Burn Release->Damage Mechanism

Figure 1: Mechanistic pathway of injury. The salt acts as a solid-state delivery system for hydrochloric acid.

Part 3: Strategic Handling & Storage Protocols

The primary operational failure mode with this compound is hygroscopicity , which alters stoichiometry and hampers precise weighing for synthesis.

Storage Architecture
  • Primary: Store in amber glass vials with PTFE-lined caps.

  • Secondary: Vials must be kept within a desiccator containing active desiccant (e.g., Drierite or P₂O₅).

  • Temperature: 2–8°C (Refrigerated). Cold storage slows degradation, but vials must warm to room temperature before opening to prevent condensation.

Weighing Protocol (The "Dry Chain")
  • Equilibration: Remove vial from fridge 30 minutes prior to use. Wipe the exterior to remove condensate.

  • Environment: Ideally weighed inside a glovebox (N₂ atmosphere).

  • Alternative: If a glovebox is unavailable, use a "rapid transfer" technique:

    • Flush a tared vial with Argon.

    • Quickly transfer solid.

    • Re-flush and cap immediately.

    • Note: Do not use metal spatulas if the solid is damp; use porcelain or PTFE to avoid iron contamination.

Part 4: Operational Utility (Synthesis & Desalting)

In most nucleophilic substitution or coupling reactions (e.g., amide coupling, SNAr), the free base is required. The dihydrochloride salt will quench basic catalysts or reagents (like EDCI/HOBt or hydrides).

Standard Operating Procedure: Free-Basing (Desalting)

Objective: Convert the stable 2HCl salt into the reactive free amine for immediate use.

Reagents:

  • Saturated aqueous NaHCO₃ or 1M NaOH (careful with 1M NaOH as high pH can hydrolyze the fluorine in rare cases; carbonate is safer).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Brine.

  • Anhydrous Na₂SO₄.

DesaltingWorkflow Start Start: Weigh 2HCl Salt Dissolve Dissolve in Min. Water Start->Dissolve Basify Add Sat. NaHCO3 (pH > 9) Dissolve->Basify Neutralization Extract Extract with DCM (x3) Basify->Extract Phase Partition Dry Dry Org. Layer (Na2SO4) & Filter Extract->Dry Concentrate Vac. Concentrate (< 30°C) Dry->Concentrate Product Yield: Free Amine Oil (Unstable - Use Immediately) Concentrate->Product

Figure 2: Desalting workflow to generate the reactive free base. Note that the free amine is prone to oxidation and carbamate formation (from atmospheric CO₂) and should not be stored long-term.

Part 5: Emergency Response & First Aid

Scenario: Spillage on Bench

  • Do NOT wipe with a wet cloth immediately; this creates a concentrated acid smear.

  • Action: Cover spill with solid Sodium Bicarbonate (NaHCO₃) or a spill pillow. Once neutralized (bubbling stops), sweep up the dry solid into a chemical waste bin. Clean surface with water.[6][2][5]

Scenario: Ocular Exposure

  • Immediate Action: Flush with water for minimum 15 minutes.[6][2][5]

  • Mechanism: The HCl generated will cause rapid corneal opacity. Speed is more critical than transport to a hospital; flush first, then transport.

  • Contraindication: Do not use neutralization drops (alkali) in the eye; the heat of neutralization will worsen the burn.

References

  • Sigma-Aldrich. (2024). (5-Fluoropyridin-2-yl)methanamine Product Specification. Retrieved from (Search CAS: 561297-96-9).

  • PubChem. (2024). Compound Summary for CID 11316499 (Parent Amine). National Library of Medicine. Retrieved from .

  • Fisher Scientific. (2023). Safety Data Sheet: Pyridine Hydrochloride Salts. Retrieved from .

  • BenchChem. (2025).[7] Handling Hygroscopic Pyridinium Salts in Synthesis. Retrieved from .

  • ECHEMI. (2024). 2-Aminomethyl-3,5-difluoropyridine dihydrochloride SDS (Analogous Salt Data). Retrieved from .

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Executive Summary & Chemical Identity This technical guide provides a comprehensive spectral analysis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride , a critical fluorinated building block in Fragment-Based Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectral analysis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride , a critical fluorinated building block in Fragment-Based Drug Discovery (FBDD). The presence of the fluorine atom at the C5 position of the pyridine ring imparts metabolic stability and alters the electronic properties of the scaffold, while the primary amine serves as a versatile handle for amide coupling or reductive amination.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, emphasizing the specific splitting patterns induced by the


 nucleus and the deshielding effects of the dihydrochloride salt form.
Chemical Identification Data
ParameterDetail
Systematic Name (5-Fluoropyridin-2-yl)methanamine dihydrochloride
Synonyms 2-(Aminomethyl)-5-fluoropyridine 2HCl; 5-Fluoro-2-picolylamine 2HCl
CAS Number 561297-96-9 (Free Base); Note: Salt forms often share the parent CAS in vendor catalogs, but specific salt CAS may vary.
Molecular Formula

Molecular Weight 126.13 (Free Base) / 199.05 (Dihydrochloride)
SMILES FC1=CN=C(CN)C=C1.Cl.Cl

Structural Analysis & Salt Stoichiometry

Understanding the protonation state is vital for interpreting spectral data. In the dihydrochloride form, both the primary amine (


) and the pyridine nitrogen are protonated.
  • Primary Amine: Exists as

    
    .
    
  • Pyridine Nitrogen: Protonated to Pyridinium (

    
    ).
    

Impact on Spectra:

  • Chemical Shift: Significant downfield shift (deshielding) of ring protons and the methylene group compared to the free base.

  • Solubility: Highly soluble in water (

    
    ) and DMSO (
    
    
    
    ); insoluble in non-polar organic solvents (
    
    
    ).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Experimental Protocol

To observe exchangeable protons (ammonium and pyridinium),


  is the required solvent. 

will cause rapid H/D exchange, erasing the

and pyridinium signals.
  • Frequency: 400 MHz or higher recommended for resolving higher-order F-H couplings.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

NMR Spectral Analysis

The


 nucleus (

, 100% abundance) couples to protons, creating characteristic splitting patterns distinct from non-fluorinated analogs.

Predicted Data Table (


): 
PositionType

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment Logic

Exch.8.40 – 8.80Broad Singlet3H-Ammonium protons (deshielded).
H-6 Ar-H8.55 – 8.65Doublet (d)1H

,

Ortho to F, Ortho to N+. Most deshielded aromatic.
H-4 Ar-H7.80 – 7.90td or ddd1H

,

Ortho to F, Meta to N+. Large F-coupling.
H-3 Ar-H7.50 – 7.60dd1H

,

Meta to F. Coupled primarily to H-4.

Alkyl4.10 – 4.25Singlet (q*)2H-Methylene. May appear as quartet if coupling to NH3 is resolved.
Py-NH+ Exch.> 10.0Broad1H-Pyridinium proton (often very broad or invisible).

> Note: "td" = triplet of doublets. The coupling constants are estimates based on substituent chemical shift additivity rules for 2,5-disubstituted pyridines.

NMR Analysis
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: The fluorine signal will appear as a complex multiplet (dt or ddd) due to coupling with H-6 (small), H-4 (large), and H-3 (medium).

Visualization: NMR Splitting Logic

The following diagram illustrates the splitting tree for the H-4 proton, which undergoes the most complex coupling.

NMR_Splitting cluster_legend Interpretation Key Start H-4 Signal (Uncoupled) Step1 Split by H-3 (Ortho H-H) Start->Step1 J(H-H) ~ 8.0 Hz Step2 Split by F-5 (Ortho H-F) Step1->Step2 J(H-F) ~ 8.5 Hz Final Observed Multiplet (dd / pseudo-triplet) Step2->Final Resultant Pattern Legend H-4 is coupled to both H-3 and F-5. Since J(H-H) ≈ J(H-F), this often appears as a pseudo-triplet.

Caption: Splitting tree for the H-4 aromatic proton. The coincidence of coupling constants (


) often simplifies the expected doublet-of-doublets into a pseudo-triplet.

Mass Spectrometry (MS)[1][5][6][7][8]

Methodology
  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive Ion (

    
    ).
    
  • Solvent:

    
    .
    
Spectral Data

The salt counterions (


) are stripped during the ionization process. The spectrum represents the cationic form of the free base.
  • Base Peak (Molecular Ion):

    
    
    
    
    
    (Calculated for
    
    
    : 127.07).
  • Salt Adducts: You may observe

    
     clusters if source temperature is low, but typically only the protonated parent is seen.
    
Fragmentation Pathway (MS/MS)

Fragmentation is driven by the loss of the primary amine (as ammonia) and the stability of the pyridine ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 127.1 Frag1 Loss of NH3 [M+H - 17]+ m/z 110.1 Parent->Frag1 - NH3 (17 Da) Primary Pathway Frag3 Loss of HF (Rare/High Energy) m/z 107.1 Parent->Frag3 - HF (20 Da) Frag2 Loss of HCN (Ring Contraction) m/z 83.1 Frag1->Frag2 - HCN (27 Da)

Caption: ESI-MS/MS fragmentation pathway. The loss of ammonia (17 Da) to form the fluorobenzyl-like cation is the dominant transition.

Infrared Spectroscopy (IR)[1]

Sample Preparation
  • Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • State: Solid powder (Dihydrochloride salt).

Diagnostic Bands
Wavenumber (

)
Vibration ModeFunctional GroupNote
2800 – 3200 N-H Stretch (Broad)Ammonium (

)
Very broad, multiple bands due to H-bonding of the salt.
1580 – 1600 C=C / C=N StretchPyridine RingCharacteristic aromatic "breathing" modes.
1200 – 1250 C-F StretchAryl FluorideStrong, sharp band. Diagnostic for fluorination.
820 – 850 C-H Out-of-PlaneAromatic C-HSpecific for 1,2,4-substitution patterns (or 2,5-pyridines).

Analytical Quality Control Protocol

To validate the identity and purity of (5-Fluoropyridin-2-yl)methanamine dihydrochloride, the following workflow is recommended:

  • Chloride Content Titration: Perform argentometric titration (

    
    ) to confirm the 2:1 stoichiometry of Chloride to Parent. (Expected: 
    
    
    
    by weight).
  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: TFA is required to suppress silanol interactions with the amine.

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

References

  • BenchChem. Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 45079543: (5-Fluoropyridin-2-yl)methanamine. Retrieved from .

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard text for F-H coupling constants).
  • Sigma-Aldrich. Product Specification: (5-Fluoropyridin-2-yl)methanamine.[1] Retrieved from .

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Vol. 3(112), 2017. Retrieved from .

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-Fluoropyridin-2-yl)methanamine dihydrochloride . It is designed for organic chemists and pharmaceutical scientists requir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for (5-Fluoropyridin-2-yl)methanamine dihydrochloride . It is designed for organic chemists and pharmaceutical scientists requiring precise control over this building block in synthesis and formulation.

Physicochemical Identity & Implications

This compound is the dihydrochloride salt of a fluorinated picolylamine derivative. Its behavior in solution is governed by the competition between the high lattice energy of the salt and the solvation capability of the solvent.

  • Compound: (5-Fluoropyridin-2-yl)methanamine dihydrochloride[1]

  • Parent CAS (Free Base): 561297-96-9[1][2]

  • Molecular Formula: C₆H₇FN₂[1][2] · 2HCl

  • Molecular Weight: ~199.05 g/mol (Salt); 126.13 g/mol (Free Base)

  • Acidity (pKa): The 5-fluorine atom exerts an electron-withdrawing inductive effect ($ -I $), significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted 2-picolylamine.

    • Primary Amine pKa: ~8.5 (Protonated form)

    • Pyridine Nitrogen pKa: < 1.0 (Estimated).

    • Implication: The dihydrochloride form is highly acidic. In solution, the pyridine nitrogen may readily deprotonate unless the pH is maintained very low.

Solubility Landscape

The solubility of the dihydrochloride salt is drastically different from the free base. The salt requires high-dielectric or protic solvents to overcome its crystal lattice energy.

Solubility Matrix
Solvent ClassSolventSolubility RatingTechnical Notes
Protic (Polar) Water High (>50 mg/mL)Forms a highly acidic solution (pH < 2). Stable.
Methanol High Excellent for dissolution; suitable for transfer or recrystallization.
Ethanol Moderate Solubility decreases significantly with chain length. Heating required.[3][4]
Aprotic (Polar) DMSO High Ideal for biological assays or stock solutions.
DMF Moderate/High Good solubility, but heating may be required for saturation.
Acetonitrile Low Sparingly soluble. Often requires water cosolvent.
Non-Polar / Low Polarity DCM Insoluble Critical: The salt will NOT dissolve. Must free-base for DCM reactions.
THF Insoluble Suspension only.
Ethyl Acetate Insoluble Used as an anti-solvent to precipitate the salt.
Toluene/Hexanes Insoluble Strictly anti-solvents.
Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting a solvent system based on the intended application.

SolubilityLogic Start Intended Application Coupling Amide Coupling / SNAr Start->Coupling Assay Biological Assay Start->Assay Purification Recrystallization Start->Purification SolventCheck Is the reaction solvent Water-Miscible? Coupling->SolventCheck Action_DMSO Use DMSO or Water (Prepare 100mM Stock) Assay->Action_DMSO Action_Recrys Use MeOH/Et2O or iPrOH Purification->Action_Recrys DCM_Route DCM / EtOAc / Toluene SolventCheck->DCM_Route No (Non-Polar) DMF_Route DMF / DMSO / NMP SolventCheck->DMF_Route Yes (Polar) Action_FreeBase ACTION: Must Free-Base (See Protocol A) DCM_Route->Action_FreeBase Action_InSitu ACTION: In-Situ Neutralization (Use DIPEA/TEA) DMF_Route->Action_InSitu

Figure 1: Solvent selection decision tree based on experimental intent.

Practical Protocols

As a salt, this compound cannot be used directly in non-polar organic reactions (e.g., reductive amination in DCM) without modification.

Protocol A: Free-Basing for Organic Synthesis

Purpose: To convert the dihydrochloride salt into the lipophilic free base for reactions in DCM, THF, or Toluene. Scale: 1.0 g (approx. 5 mmol)

  • Dissolution: Dissolve 1.0 g of (5-Fluoropyridin-2-yl)methanamine dihydrochloride in 10 mL of distilled water . The solution will be acidic.

  • Basification: Cool to 0°C. Slowly add 15 mL of 1M NaOH or Saturated Na₂CO₃ solution while stirring.

    • Checkpoint: Monitor pH. Target pH > 10. The solution may become cloudy as the free base oils out.

  • Extraction:

    • Add 20 mL of Dichloromethane (DCM) .

    • Shake vigorously and separate phases.

    • Re-extract the aqueous layer 2x with 10 mL DCM.

    • Note: The free base is a pyridine derivative and has moderate water solubility; thorough extraction is necessary.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at < 40°C.

    • Result: Pale yellow oil (Free Base). Use immediately to prevent oxidation or carbonate formation.

Protocol B: In-Situ Neutralization (Coupling Reactions)

Purpose: To use the salt directly in peptide coupling or nucleophilic substitution without isolation of the free base. Solvent System: DMF, DMAc, or NMP.

  • Suspension: Suspend 1.0 equivalent of the dihydrochloride salt in anhydrous DMF.

  • Activation: Add 3.0 - 3.5 equivalents of a tertiary amine base (DIPEA or TEA).

    • Mechanism:[4] 2.0 eq neutralize the HCl; 1.0-1.5 eq act as the proton scavenger for the reaction.

    • Observation: The suspension should clear or become fine as the salt dissolves and the amine hydrochloride (e.g., DIPEA·HCl) forms (which is soluble in DMF).

  • Reaction: Add the electrophile (e.g., Acid Chloride, Activated Ester).

Troubleshooting & Stability

Common issues encountered when handling this fluorinated pyridine salt.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.

    • Symptom:[4][5][6] The white powder turns into a sticky gum upon exposure to air.

    • Prevention: Store in a desiccator at 4°C. Weigh quickly.

  • "Oiling Out" in Crystallization:

    • Cause: Attempting to recrystallize from water/ethanol mixtures where the salt concentration is too high or cooling is too rapid.

    • Remedy: Use Methanol/Diethyl Ether . Dissolve in minimum hot methanol, then slowly add ether until turbidity persists. Cool slowly.

  • Unexpected Acidity:

    • Issue: Acid-sensitive protecting groups (e.g., Boc, acetals) on coupling partners degrade.

    • Cause: The salt releases 2 equivalents of HCl.

    • Fix: Pre-neutralize the salt with base before adding the acid-sensitive partner, or use Protocol A.

Workflow Visualization: Free-Basing

FreeBasing Input Salt (2HCl) (Solid) Step1 Dissolve in H2O (Acidic pH) Input->Step1 Step2 Add NaOH/Na2CO3 (pH > 10) Step1->Step2 Basify Step3 Extract w/ DCM (3x) Step2->Step3 Phase Sep Step4 Dry (Na2SO4) & Concentrate Step3->Step4 Organic Layer Output Free Base (Oil/Liquid) Step4->Output

Figure 2: Step-by-step workflow for converting the dihydrochloride salt to the free base.

References

  • ChemicalBook. (2025). 2-Pyridinemethanamine, 5-fluoro- (CAS 561297-96-9) Technical Data and Synthesis.[1][2] Retrieved from

  • PubChem. (2025).[2] (5-Fluoropyridin-2-yl)methanamine Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine (Analogous Handling). Retrieved from

  • ChemScene. (2025). (6-Fluoropyridin-2-yl)methanamine dihydrochloride Product Data. (Used for salt property extrapolation). Retrieved from [7]

Sources

Foundational

Strategic Sourcing and Application Guide: (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists. Executive Summary & Chemical Significance (5-Fluoropyridin-2-yl)methanamine dihydrochloride is a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists.

Executive Summary & Chemical Significance

(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a high-value pharmacophore used extensively in modern medicinal chemistry. It serves as a critical "linker" motif, offering a primary amine for conjugation while introducing a fluorinated pyridine core.

The fluorine atom at the C5 position is not merely a decorative substituent; it fundamentally alters the physicochemical profile of the scaffold by:

  • lowering the pKa of the pyridine nitrogen (reducing non-specific binding).

  • Blocking metabolic oxidation at the typically labile C5 position.

  • Modulating lipophilicity (LogD) without adding significant steric bulk compared to a methyl group.

This guide provides a rigorous technical framework for sourcing, validating, and utilizing this building block, moving beyond simple catalog listings to ensure experimental reproducibility.

Chemical Identity & Specifications

Commercial confusion often arises between the free base and various salt forms. For reproducible synthetic workflows, the dihydrochloride (2HCl) salt is preferred due to its superior crystallinity and shelf-stability compared to the hygroscopic free base.

ParameterSpecification
IUPAC Name (5-Fluoropyridin-2-yl)methanamine dihydrochloride
Common Name 2-(Aminomethyl)-5-fluoropyridine 2HCl
CAS (Free Base) 561297-96-9
CAS (2HCl Salt) Note: Often indexed under free base CAS or vendor-specific IDs (e.g., 1187386-26-0)
Molecular Formula C₆H₇FN₂[1][2] · 2HCl
Molecular Weight 199.05 g/mol (Salt) / 126.13 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes

Strategic Sourcing Landscape

Sourcing this intermediate requires balancing purity , salt stoichiometry , and lead time . The market is divided into three tiers of suppliers.

Supplier Tier Analysis
  • Tier 1: Primary Manufacturers (High Reliability)

    • Examples: Enamine, WuXi AppTec, Combi-Blocks.

    • Pros: Consistent batches, verified 2HCl stoichiometry, available in bulk (>100g).

    • Cons: Lead times can vary if stock is held in global warehouses (e.g., Kyiv or Shanghai).

  • Tier 2: Catalog Aggregators (Convenience)

    • Examples: Sigma-Aldrich (Merck), Fisher Scientific, Apollo Scientific.

    • Pros: Fast shipping (domestic stock), easy procurement systems.

    • Cons: Higher unit cost, often re-packaging Tier 1 material.

  • Tier 3: Boutique/Custom Synthesis (Specialty)

    • Examples: SynQuest, Matrix Scientific.

    • Pros: Willing to synthesize custom salt forms (e.g., Tosylate) if HCl is incompatible with your chemistry.

Sourcing Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on project phase.

SourcingStrategy Start Project Phase Discovery Hit-to-Lead (<1g) Start->Discovery ScaleUp Process Dev (10g - 1kg) Start->ScaleUp Cat_Agg Tier 2: Aggregators (Sigma, Fisher) Focus: Speed Discovery->Cat_Agg Need < 48hrs Manuf Tier 1: Manufacturers (Enamine, Combi-Blocks) Focus: Cost/Batch Consistency Discovery->Manuf Need Library Diversity ScaleUp->Manuf Direct Sourcing Check_Salt CRITICAL CHECK: Verify 2HCl vs Free Base Cat_Agg->Check_Salt Manuf->Check_Salt

Figure 1: Decision logic for sourcing (5-Fluoropyridin-2-yl)methanamine based on scale and urgency.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without verification is a risk in drug discovery. The following protocols validate the identity and purity of the incoming material.

Proton NMR Validation (¹H NMR)

The 5-fluoro substitution creates a distinct splitting pattern due to Hydrogen-Fluorine (


) coupling.
  • Solvent: DMSO-d₆ (D₂O exchange will eliminate amine/HCl protons).

  • Key Signals:

    • 
       8.5 ppm (d, J~3 Hz, 1H):  H6 proton (adjacent to N, coupled to F).
      
    • 
       7.8 ppm (td, 1H):  H4 proton (shows coupling to both F and H3).
      
    • 
       7.6 ppm (dd, 1H):  H3 proton.
      
    • 
       4.2 ppm (s, 2H):  Benzylic methylene (-CH₂-NH₂). Note: If this shifts to ~4.0 or splits, suspect free base or incomplete salt formation.
      
    • 
       8.0-9.0 ppm (broad s):  Ammonium protons (-NH₃⁺), confirms salt form.
      
Chloride Content Titration

To distinguish between the monohydrochloride (HCl) and dihydrochloride (2HCl), perform an argentometric titration.

  • Method: Dissolve 50mg in water; titrate with 0.1M AgNO₃ using a potentiometric endpoint.

  • Target: ~35.6% Chloride by weight for 2HCl salt. Significant deviation indicates mixed salts or excess HCl.

Handling & Synthetic Applications

The dihydrochloride salt is stable but acidic. It requires specific handling to ensure efficient coupling.

Free-Basing Protocol (In-Situ)

For amide couplings or reductive aminations, the amine must be nucleophilic.

  • Do NOT use aqueous extraction to free-base (high water solubility leads to loss).

  • Protocol: Suspend the 2HCl salt in the reaction solvent (DCM or DMF). Add 3.0 equivalents of DIPEA or TEA. Stir for 15 minutes until the suspension clarifies or changes texture before adding the electrophile.

Synthetic Pathway Visualization

The diagram below outlines the primary utility of this building block in constructing bioactive scaffolds.

SynthesisPath Start (5-Fluoropyridin-2-yl) methanamine 2HCl Base In-situ Neutralization (DIPEA/DMF) Start->Base Path_A Amide Coupling (HATU/R-COOH) Base->Path_A Path_B Reductive Amination (NaBH(OAc)3 / R-CHO) Base->Path_B Path_C Sulfonylation (R-SO2Cl) Base->Path_C Product_A Fluorinated Peptidomimetics Path_A->Product_A High Yield Product_B Secondary Amines (Kinase Inhibitors) Path_B->Product_B Selectivity Control

Figure 2: Primary synthetic workflows utilizing the 5-fluoropyridine scaffold.

References

  • PubChem. (5-Fluoropyridin-2-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the 5-fluoro effect).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Abstract The reduction of fluorinated pyridine carbonitriles to their corresponding amines is a non-trivial transformation in medicinal chemistry. Standard catalytic hydrogenation methods (e.g., Pd/C, H2) frequently resu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of fluorinated pyridine carbonitriles to their corresponding amines is a non-trivial transformation in medicinal chemistry. Standard catalytic hydrogenation methods (e.g., Pd/C, H2) frequently result in hydrodefluorination (C-F bond cleavage) due to the electron-deficient nature of the pyridine ring and the lability of the C-F bond under reducing conditions. This application note details a high-fidelity protocol for the synthesis of (5-fluoropyridin-2-yl)methanamine dihydrochloride from 2-cyano-5-fluoropyridine . The method utilizes Pearlman’s Catalyst (Pd(OH)₂/C) in an acidic methanolic medium, a system proven to suppress defluorination while ensuring complete nitrile reduction.

Part 1: Scientific Rationale & Retrosynthesis

The Defluorination Challenge

In halogenated heteroaromatics, the carbon-halogen bond is susceptible to oxidative addition by transition metal catalysts (Pd, Pt, Ni), leading to hydrodehalogenation. For 5-fluoropyridines, this risk is exacerbated by the ring's electron deficiency, which weakens the C-F bond stability during hydrogenation.

The Solution: Acid-Mediated Hydrogenation

To circumvent this, we employ a proton-coupled protection strategy . By conducting the hydrogenation in the presence of strong acid (HCl):

  • Pyridine Protonation: The pyridine nitrogen is protonated (

    
     for fluoropyridines), rendering the ring highly electron-deficient. This electronic modification increases the energy barrier for oxidative addition of Palladium into the C-F bond.
    
  • Catalyst Protection: Protonation prevents the basic pyridine nitrogen from coordinating strongly to the Pd surface, which would otherwise poison the catalyst and slow the reaction.

  • Product Trapping: The primary amine product is immediately sequestered as the ammonium salt, preventing secondary amine formation via condensation with the intermediate imine.

Reaction Scheme

The transformation proceeds via a 4-electron reduction of the nitrile to the primary amine, followed by in-situ salt formation.

ReactionScheme SM 2-cyano-5-fluoropyridine (C6H3FN2) Inter Intermediate [Imine-Pd Complex] SM->Inter Step 1: Reduction Reagents H2 (3 atm) Pd(OH)2/C, HCl MeOH, 25°C Reagents->SM Prod (5-Fluoropyridin-2-yl)methanamine Dihydrochloride Inter->Prod Step 2: Salt Formation

Figure 1: Reaction pathway for the chemoselective reduction of 2-cyano-5-fluoropyridine.

Part 2: Detailed Experimental Protocol

Materials & Equipment[1][2][3]
  • Starting Material: 2-cyano-5-fluoropyridine (CAS: 3939-12-6)

  • Catalyst: 20 wt% Palladium hydroxide on carbon (Pearlman's Catalyst), wet support (nominally 50% water).

  • Solvent: Methanol (HPLC grade).

  • Acid: Concentrated Hydrochloric Acid (37% aq) or 1.25 M HCl in Methanol.

  • Equipment: Parr Hydrogenator or high-pressure glass vessel (for small scale).

Step-by-Step Methodology
1. Preparation of Reaction Mixture
  • Safety Check: Ensure all ignition sources are removed. Palladium catalysts are pyrophoric when dry. Always handle the "wet" catalyst under an inert atmosphere (Nitrogen/Argon) where possible.

  • In a hydrogenation vessel, charge 2-cyano-5-fluoropyridine (1.22 g, 10.0 mmol).

  • Add Methanol (30 mL).

  • Carefully add Concentrated HCl (2.5 mL, ~30 mmol, 3.0 equiv).

    • Note: At least 2.2 equivalents are required to form the dihydrochloride salt and maintain acidic pH. Excess acid (3.0 eq) is recommended to ensure protonation of the pyridine ring throughout the reaction.

  • Add 20% Pd(OH)₂/C (120 mg, 10 wt% loading relative to substrate).

    • Tip: Add the catalyst last as a slurry in a small amount of water or methanol to avoid sparking organic vapors.

2. Hydrogenation
  • Seal the vessel and purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times.
    
  • Pressurize the vessel to 3 bar (approx. 45 psi) with

    
    .
    
  • Stir vigorously (800-1000 rpm) at 20–25 °C (Room Temperature).

    • Caution: Do not heat. Elevated temperatures (>40 °C) significantly increase the rate of defluorination.

  • Monitor reaction progress via HPLC or LC-MS. Reaction is typically complete within 4–6 hours.

    • Endpoint: Disappearance of nitrile peak and appearance of the amine mass (M+H = 127.1 for free base).

3. Workup & Isolation
  • Depressurize the vessel and purge with Nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).

    • Safety: The filter cake is flammable. Keep it wet with water and dispose of it in a dedicated catalyst waste container.

  • Concentrate the filtrate under reduced pressure (Rotary evaporator, 40 °C) to remove methanol.

  • The residue is typically a white to off-white solid.

  • Purification (if needed): Triturate the solid with cold Diethyl Ether or Acetone to remove non-polar impurities. Filter and dry under vacuum.[1]

Yield & Characterization[3][4][5][6][7][8][9][10]
  • Expected Yield: 85–95%

  • Appearance: White crystalline solid.

  • Stoichiometry: The product is isolated as the dihydrochloride salt (

    
    ).
    

Part 3: Critical Process Parameters & Troubleshooting

Data Summary: Optimization of Conditions

The following table summarizes the impact of catalyst and additive choices on the Chemoselectivity (Retention of Fluorine).

EntryCatalystAdditiveSolventResult (Selectivity)
110% Pd/CNoneMeOHPoor (High defluorination)
2Raney Ni

EtOHModerate (Some secondary amine)
320% Pd(OH)₂/C HCl (aq) MeOH Excellent (>98% F-retention)
410% Pt/CHClMeOHGood (Slower reaction rate)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Defluorination Observed Temperature too high or Acid too low.Ensure T < 25°C. Increase HCl to 3.5 equiv to ensure ring protonation.
Incomplete Conversion Catalyst poisoning or low H2 pressure.Increase pressure to 5 bar. Ensure catalyst is not dry/inactive.
Secondary Amine Formation Intermediate imine condensation.Ensure sufficient dilution (0.2 - 0.3 M) and adequate acid concentration.
Workflow Diagram

Workflow Start Start: 2-Cyano-5-fluoropyridine Mix Dissolve in MeOH Add conc. HCl (3.0 eq) Start->Mix Cat Add Pd(OH)2/C Catalyst Mix->Cat React Hydrogenate 3 bar H2, 25°C, 4-6h Cat->React Check QC Check (LC-MS) Nitrile Consumed? React->Check Check->React No (Extend Time) Filter Filter Catalyst (Celite) Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Iso Isolate Dihydrochloride Salt Conc->Iso

Figure 2: Operational workflow for the batch synthesis.

Part 4: Analytical Validation

Identity Confirmation:

  • 1H NMR (D2O): Look for the disappearance of the aromatic protons of the starting material and the appearance of a singlet (or doublet due to F-coupling) for the

    
     group at 
    
    
    
    ppm. The aromatic region will show the characteristic splitting pattern of the 2,5-disubstituted pyridine.
  • 19F NMR: Essential to confirm the presence of the fluorine atom. A single peak should be observed (typically

    
     to 
    
    
    
    ppm depending on reference).
  • Mass Spectrometry:

    
    .
    

References

  • Schade, L. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2] Link[2]

    • Context: Establishes the Pd(OH)
  • Vertex Pharmaceuticals. (2005). Processes for the preparation of 2-aminomethylpyridines. US Patent Application US20050250947A1. Link

    • Context: Describes industrial conditions for reducing chloropyridine nitriles using Pd/C and acid, validating the scalability of the acidic hydrogen
  • Glorius, F. et al. (2019).[3] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Link

    • Context: Discusses the challenges of fluoropyridine reduction and alternative dearomatization str

Sources

Application

Detailed experimental protocol for (5-Fluoropyridin-2-yl)methanamine dihydrochloride synthesis

Introduction & Scientific Rationale (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 859164-78-6) is a highly valued fluorinated building block in medicinal chemistry and drug development. Its primary application...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 859164-78-6) is a highly valued fluorinated building block in medicinal chemistry and drug development. Its primary application lies in the synthesis of targeted therapeutics, including1[1] and 2[2]. The incorporation of a fluorine atom on the pyridine ring modulates the pKa of the adjacent amine, increases lipophilicity, and improves the metabolic stability of the resulting pharmacophore.

The most robust and scalable approach to synthesizing this compound is the palladium-catalyzed hydrogenation of 3[3].

Mechanistic Overview & Causality

While the reduction of nitriles to primary amines is a fundamental transformation, it is notoriously plagued by over-alkylation. The initial reduction yields an imine intermediate, which is subsequently reduced to the primary amine. However, the newly formed primary amine is highly nucleophilic and can attack the unreacted imine intermediate, leading to the formation of undesired secondary and tertiary amine byproducts.

To strictly enforce causality toward the primary amine, this protocol mandates the use of strongly acidic conditions (concentrated HCl in methanol). The acid serves a critical dual function:

  • In-situ Protection: It rapidly protonates the primary amine as it forms, converting it into an ammonium salt. This neutralizes its nucleophilicity, entirely suppressing the formation of secondary amines.

  • Direct Salt Formation: It bypasses the need for a secondary salting-out step, directly yielding the highly stable dihydrochloride salt. The free base of 2-(aminomethyl)pyridines is notoriously unstable and prone to oxidative degradation; isolating it as the dihydrochloride salt ensures long-term stability and ease of handling.

Mechanism Nitrile 5-Fluoropicolinonitrile (Starting Nitrile) Imine Imine Intermediate (Surface-bound) Nitrile->Imine H2, Pd/C Amine Primary Amine (Reactive Nucleophile) Imine->Amine H2, Pd/C SecAmine Secondary Amine (Suppressed Byproduct) Imine->SecAmine Salt Primary Amine Dihydrochloride (Stable Product) Amine->Salt HCl (Rapid Protonation) Amine->SecAmine Nucleophilic Attack on Imine (Blocked by HCl)

Figure 2: Reduction mechanism and the role of HCl in preventing secondary amine formation.

Materials and Reagents

The following quantitative parameters establish a self-validating system for the reaction setup.

ReagentMW ( g/mol )AmountmmolEquivalents
5-Fluoropicolinonitrile122.10300 mg2.461.0
10% Pd/C (Catalyst)-60 mg0.056 (Pd)0.02 (Pd)
Methanol (HPLC Grade)32.0425 mL-Solvent
Conc. HCl (37% w/w)36.461.0 mL11.704.75
Hydrogen Gas2.0230 psi-Excess

Experimental Protocol

This detailed methodology is adapted from 4 for the quantitative reduction of fluorinated picolinonitriles[4].

Step 1: Reaction Setup
  • In a thoroughly dried, pressure-rated hydrogenation vessel (e.g., a Parr shaker flask), add 5-fluoropicolinonitrile (300 mg, 2.46 mmol).

  • Suspend the nitrile in high-purity methanol (25 mL). Ensure complete dissolution.

  • Carefully add 10% wt. Palladium on Carbon (Pd/C) (60 mg).

    • Expert Insight: Always add the dry catalyst to the solvent under a gentle stream of inert gas (nitrogen or argon) to prevent the catalytic ignition of methanol vapors.

  • Slowly add concentrated Hydrochloric Acid (1.0 mL, 11.70 mmol) dropwise to the stirring suspension.

Step 2: Catalytic Hydrogenation
  • Seal the hydrogenation vessel and purge the system with nitrogen gas three times to displace all ambient oxygen.

  • Purge the system with hydrogen gas three times.

  • Pressurize the vessel to 30 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature (20–25 °C) for exactly 4 hours.

    • Expert Insight: The 30 psi pressure threshold is a causal choice; lower pressures significantly extend reaction times and risk incomplete conversion, while higher pressures (>50 psi) risk the partial over-reduction of the fluoropyridine aromatic system.

Workflow A 1. Reaction Setup 5-Fluoropicolinonitrile Pd/C, MeOH, HCl B 2. Hydrogenation 30 psi H2 RT, 4 hours A->B C 3. Filtration Celite Pad MeOH Wash B->C D 4. Concentration Rotary Evaporation In Vacuo C->D E 5. Product Dihydrochloride Salt D->E

Figure 1: Experimental workflow for the synthesis of the dihydrochloride salt.

Step 3: Filtration and Workup
  • Carefully vent the hydrogen gas and purge the vessel with nitrogen to ensure safety.

  • Prepare a tightly packed pad of Celite 545 in a sintered glass funnel.

  • Filter the reaction mixture through the Celite pad to remove the heterogeneous Pd/C catalyst[4].

  • Wash the filter cake thoroughly with additional methanol (200 mL) to ensure complete recovery of the highly polar product.

    • Safety Note: Do not allow the used Pd/C to dry out on the filter, as it is highly pyrophoric. Quench the filter cake immediately with water.

Step 4: Isolation and Concentration
  • Transfer the combined filtrate and washings to a round-bottom flask.

  • Concentrate the solution in vacuo using a rotary evaporator (water bath at 40 °C) until dryness.

  • The resulting residue is (5-Fluoropyridin-2-yl)methanamine dihydrochloride, which precipitates as a white to off-white crystalline solid. Traces of water and excess HCl can be removed by azeotropic distillation with toluene or by drying under high vacuum over P2O5.

Analytical Characterization

TechniqueExpected Result
Appearance White to off-white crystalline solid
LC-MS (ESI+) m/z [M+H]+ = 127.1 (Corresponds to the free base)
1H NMR (D2O) Downfield shifts of pyridine and methylene protons due to diprotonation
19F NMR (D2O) Single resonance peak indicative of the intact 5-fluoro substituent

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains, check the quality of the Pd/C catalyst. Catalyst poisoning is common if the starting nitrile contains trace sulfur or heavy metal impurities.

  • Dehalogenation: Fluorine is generally stable under these specific hydrogenation conditions compared to chlorine or bromine. However, if extended reaction times (>12 hours) or elevated temperatures are utilized, trace hydrodefluorination may occur. Strictly adhere to the 4-hour, room-temperature parameters.

References

  • [3] 2-Cyano-5-fluoropyridine | 327056-62-2. ChemicalBook. URL:

  • [4] THPP target assignment reveals EchA6 as an essential fatty acid shuttle in... Aston Publications Explorer. URL:

  • [1] WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors. Google Patents. URL:

  • [2] WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors. Google Patents. URL:

Sources

Method

Application Note: Electrophilic Diversification of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride in Drug Discovery

Introduction & Chemical Profile In modern medicinal chemistry, the incorporation of fluorinated heteroaromatics is a privileged strategy to modulate physicochemical properties, improve metabolic stability, and enhance ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern medicinal chemistry, the incorporation of fluorinated heteroaromatics is a privileged strategy to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinities. (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 1314013-10-5) is a highly versatile building block widely utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors.

The strategic placement of the fluorine atom at the 5-position of the pyridine ring serves two critical functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the electron-rich 5-position.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the pyridine nitrogen (pKa ~ 3.0), reducing basicity. This is a proven tactic to mitigate hERG channel liabilities and improve blood-brain barrier (BBB) penetrance.

Meanwhile, the exocyclic primary methanamine remains highly nucleophilic, providing an ideal vector for coupling with various electrophiles. Because this reagent is supplied as a dihydrochloride salt , precise stoichiometric control of base is the fundamental prerequisite for successful functionalization.

Mechanistic Insights & Chemoselectivity

The Causality of Salt Neutralization

A common pitfall when working with (5-fluoropyridin-2-yl)methanamine dihydrochloride is incomplete liberation of the free base. The molecule contains two basic centers, resulting in two equivalents of HCl in the crystal lattice:

  • Primary Amine: Protonated first (pKa ~ 8.5–9.0).

  • Pyridine Nitrogen: Protonated second (pKa ~ 3.0).

To restore the nucleophilicity of the primary amine, the reaction environment must be sufficiently basic to neutralize both equivalents of HCl. If only 1.0–1.5 equivalents of a tertiary amine base (e.g., DIPEA or TEA) are added, the primary amine remains partially protonated, drastically stalling electrophilic attack. A minimum of 3.0 to 4.0 equivalents of base is required in protocols where the electrophile also generates acidic byproducts (such as acyl chlorides or HATU-mediated couplings).

Regioselectivity

The primary aliphatic amine is vastly more nucleophilic than the sterically hindered, electron-deficient 5-fluoropyridine nitrogen. Consequently, reactions with electrophiles (amides, sulfonamides, imines) proceed with near-perfect regioselectivity at the exocyclic amine, eliminating the need for transient protecting groups on the pyridine ring.

ReactionPathways SM (5-Fluoropyridin-2-yl) methanamine Amide Amidation (Drug Scaffold) SM->Amide R-COOH, HATU DIPEA, DMF SecAmine Reductive Amination (Target Ligand) SM->SecAmine R-CHO, NaBH(OAc)3 DCE, AcOH Sulfonamide Sulfonylation (H-Bond Donor) SM->Sulfonamide R-SO2Cl, TEA DCM, 0 °C

Electrophilic diversification pathways of (5-Fluoropyridin-2-yl)methanamine.

Applications in Medicinal Chemistry

The utility of (5-fluoropyridin-2-yl)methanamine has been validated across multiple therapeutic areas:

  • Kinase Inhibitors: Pfizer researchers utilized this building block to install critical binding motifs via nucleophilic displacement and amidation in the development of imidazopyridine derivatives targeting Janus Kinases (JAK) for autoimmune diseases [1].

  • GPCR Allosteric Modulators: The compound was employed in the synthesis of mGlu5 allosteric modulators, where HATU-mediated amidation successfully yielded highly active positive allosteric modulators (PAMs) with optimized pharmacokinetic profiles [2].

  • Receptor Antagonists & Transporter Inhibitors: Its robust reactivity in reductive amination has been demonstrated in the lead optimization of orexin receptor antagonists for sleep disorders [3] and ferroportin inhibitors for iron metabolism disorders [4].

Quantitative Data & Reaction Guidelines

To ensure reproducible scale-up and library synthesis, the following stoichiometric parameters have been optimized for the dihydrochloride salt.

Table 1: Stoichiometric Guidelines for Electrophilic Coupling

Reaction TypeElectrophileBase (Equivalents)SolventTemp / Time
Amidation Carboxylic Acid (1.0 eq)DIPEA (4.0 eq)DMF or DCMRT, 2–12 h
Reductive Amination Aldehyde (1.0–1.1 eq)DIPEA (2.0 eq)DCE / MeOHRT, 12–24 h
Sulfonylation Sulfonyl Chloride (1.1 eq)TEA or Pyridine (3.5 eq)DCM0 °C to RT, 2–4 h

Table 2: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Incomplete Conversion Insufficient base to neutralize 2x HCl.Verify pH > 8; add additional DIPEA (1.0 eq).
Bis-alkylation (Red. Amination) Over-reduction or excess aldehyde.Use exactly 1.0 eq of aldehyde; strictly use NaBH(OAc)₃ over NaCNBH₃.
Poor Yield in Amidation Hydrolysis of the activated ester intermediate.Ensure anhydrous solvents; pre-activate acid with HATU for a maximum of 5 mins before amine addition.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and analytical checks are embedded to ensure causality and reaction integrity.

Workflow Step1 1. Salt Neutralization Add 3-5 eq DIPEA to liberate free base Step2 2. Electrophile Addition Introduce activated acid, aldehyde, or sulfonyl Step1->Step2 Step3 3. Reaction Incubation Stir at RT to 50°C; Monitor via LC-MS Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, Extract with EtOAc Step3->Step4 Step5 5. Product Isolation Flash Chromatography or Prep-HPLC Step4->Step5

Standardized experimental workflow for coupling dihydrochloride salts.

Protocol A: HATU-Mediated Amide Bond Formation

HATU is preferred over EDC/HOBt for this substrate to accelerate kinetics and maximize yields in high-throughput parallel synthesis [2].

  • Preparation: In an oven-dried vial, suspend (5-fluoropyridin-2-yl)methanamine dihydrochloride (1.0 eq, 0.5 mmol) and the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) dropwise.

    • Self-Validation Check: The cloudy suspension will transition to a clear or slightly yellow homogeneous solution, confirming the successful liberation of the free amine.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) portion-wise over 2 minutes.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours. Monitor by LC-MS. The desired amide [M+H]⁺ should appear as the dominant base peak.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL).

    • Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

The use of NaBH(OAc)₃ is prioritized to prevent the over-reduction of the aldehyde and avoid the toxicity associated with cyanoborohydrides [3, 4].

  • Preparation: Suspend (5-fluoropyridin-2-yl)methanamine dihydrochloride (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (2.5 mL).

  • Free-Basing: Add DIPEA (2.0 eq, 1.0 mmol) and stir for 5 minutes.

  • Imine Formation: Add the target aldehyde (1.0 eq, 0.5 mmol) followed by glacial acetic acid (1.5 eq, 0.75 mmol).

    • Self-Validation Check: The addition of AcOH adjusts the microenvironment pH to ~4.5–5.0. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without over-protonating the newly liberated amine.

  • Pre-incubation: Stir at room temperature for 1–2 hours to allow complete imine formation (monitor via LC-MS or TLC).

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.75 mmol) in a single portion. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase Prep-HPLC or silica gel chromatography.

References

  • Imidazopyridine derivatives as jak inhibitors (WO2011076419A1)
  • Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype Source: ACS Bio & Med Chem Au URL:[Link] [2]

  • Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1)
  • Ferroportin inhibitors and methods of use (WO2020123850A1)
Application

N-alkylation of (5-Fluoropyridin-2-yl)methanamine dihydrochloride

Application Note: Chemoselective N-Alkylation of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride Introduction (5-Fluoropyridin-2-yl)methanamine (also known as 5-fluoro-2-picolylamine) is a highly versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Introduction

(5-Fluoropyridin-2-yl)methanamine (also known as 5-fluoro-2-picolylamine) is a highly versatile building block in medicinal chemistry. Its substituted derivatives are critical structural components in the development of mGlu5 allosteric ligands[1], orexin receptor antagonists[2], and JAK inhibitors[3]. However, functionally modifying this scaffold via N-alkylation presents distinct chemoselective challenges due to its dihydrochloride salt form and the inherent nucleophilicity of primary amines.

Mechanistic Insights and Causality

Successful N-alkylation of this substrate requires a deep understanding of the underlying reaction mechanics to ensure a self-validating, high-yield process:

  • The Dihydrochloride Salt Factor : The substrate is commercially supplied as a dihydrochloride salt to prevent oxidative degradation and improve shelf-life. In this state, both the primary amine and the pyridine nitrogen are protonated. To initiate any nucleophilic attack, the primary amine must be "freebased" using a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) prior to the addition of electrophiles[1].

  • The Pitfall of Direct Alkylation : Direct alkylation (amino-dehalogenation) with alkyl halides is notoriously difficult to control[4]. The newly formed secondary amine is more electron-rich and sterically accessible enough to outcompete the starting primary amine. This cascading reactivity leads to a statistical mixture of secondary amines, tertiary amines, and quaternary ammonium salts[5].

  • The Reductive Amination Advantage : To achieve strict mono-alkylation, reductive amination is the industry standard[5]. The free amine condenses with an aldehyde or ketone to form a transient imine. A mild hydride donor, such as Sodium Triacetoxyborohydride (NaBH(OAc)3)[6] or 2-Picoline-Borane (Pic-BH3), selectively reduces the imine double bond without reducing the parent carbonyl compound, halting the reaction cleanly at the secondary amine stage.

Workflow Visualization

G Substrate (5-Fluoropyridin-2-yl)methanamine 2HCl Freebasing Freebasing (Add DIPEA or TEA) Substrate->Freebasing Path1 Reductive Amination (Aldehyde/Ketone) Freebasing->Path1 Preferred Route Path2 Direct Alkylation (Alkyl Halide) Freebasing->Path2 Prone to Over-alkylation Imine Imine Intermediate Path1->Imine Product2 Mixture of 2° / 3° Amines (Over-alkylation Byproducts) Path2->Product2 Reduction Reduction (NaBH(OAc)3 or Pic-BH3) Imine->Reduction Product1 Mono-alkylated Secondary Amine (High Chemoselectivity) Reduction->Product1

Workflow for the chemoselective .

Quantitative Method Comparison

The following table summarizes the empirical data comparing the two primary alkylation strategies for this substrate.

ParameterReductive Amination (Recommended)Direct Alkylation (Alternative)
Reagents Aldehyde/Ketone, NaBH(OAc)3Alkyl Halide, K2CO3 / Cs2CO3
Chemoselectivity High (Strictly mono-alkylation)Low (Prone to di-alkylation)
Typical Yield 75% - 95%30% - 60%
Reaction Conditions Mild (RT, weakly acidic to neutral)Harsh (Elevated temp, strongly basic)
Primary Byproducts Trace alcohol (from carbonyl reduction)Tertiary amines, Quaternary salts

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Standard)

Objective: Synthesize a pure secondary amine via mono-alkylation using Sodium Triacetoxyborohydride[6].

Materials :

  • (5-Fluoropyridin-2-yl)methanamine dihydrochloride (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology :

  • Freebasing : Suspend (5-Fluoropyridin-2-yl)methanamine dihydrochloride in anhydrous DCM (to achieve a 0.2 M concentration) under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Add DIPEA (2.2 eq) dropwise. Stir for 15 minutes to fully liberate the free amine. The solution should become homogeneous.

  • Imine Condensation : Add the target aldehyde or ketone (1.05 eq) to the mixture. Stir at room temperature for 1 to 2 hours. Causality Note: For sterically hindered ketones, adding a catalytic amount of acetic acid (AcOH) or a Lewis acid (e.g., Ti(OiPr)4) accelerates the dehydration step required for imine formation[5].

  • Hydride Reduction : Cool the reaction mixture back to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Causality Note: Portion-wise addition controls the mild exotherm and minimizes the competitive reduction of the unreacted carbonyl compound[6].

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the imine intermediate via LC-MS.

  • Quench and Workup : Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure secondary amine.

Protocol B: Direct N-Alkylation (Alternative)

Objective: Alkylate using an alkyl halide when the corresponding aldehyde/ketone is commercially unavailable or synthetically intractable[4].

Materials :

  • (5-Fluoropyridin-2-yl)methanamine dihydrochloride (1.0 eq)

  • Alkyl Halide (0.9 eq)

  • Cesium Carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Preparation and Freebasing : Dissolve the dihydrochloride salt in anhydrous DMF (0.1 M). Add Cs2CO3 (3.0 eq) and stir at room temperature for 30 minutes.

  • Controlled Alkylation : Add the alkyl halide dropwise. Causality Note: Using a substoichiometric amount of the alkyl halide (0.9 eq) is a critical self-validating step to statistically limit the formation of tertiary amines[7].

  • Thermal Activation : Heat the reaction to 60 °C for 4–8 hours. Monitor closely by LC-MS and terminate the reaction immediately once the primary amine is consumed to prevent over-alkylation.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5x) to remove the DMF solvent. Wash with brine, dry over MgSO4, and concentrate.

  • Purification : Rigorous chromatographic separation (often requiring reverse-phase HPLC) is usually required to isolate the desired secondary amine from the inevitable tertiary amine byproducts.

References

  • Title : Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype Source : ACS Bio & Med Chem Au URL : 1

  • Title : Substituted prolines / piperidines as orexin receptor antagonists Source : Google Patents (WO2015123355A1) URL : 2

  • Title : Heteroaryl imidazolone derivatives as jak inhibitors Source : European Patent Office (EP 2397482 A1) URL : 3

  • Title : Amine alkylation Source : Wikipedia URL : 4

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL : 5

  • Title : Reductive amination with 2-picoline-borane complex Source : Sigma-Aldrich URL :Link

  • Title : Reductive Amination: A Remarkable Experiment for the Organic Laboratory Source : ResearchGate URL : 6

  • Title : Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source : ResearchGate URL : 7

Sources

Method

Application Note: Strategic Integration of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride in High-Throughput Parallel Synthesis

Target Audience: Medicinal Chemists, Automation Scientists, and Drug Discovery Professionals Compound Focus: (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9 / 859164-78-6) Executive Summary & Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Automation Scientists, and Drug Discovery Professionals Compound Focus: (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9 / 859164-78-6)

Executive Summary & Physicochemical Rationale

In modern drug discovery, the strategic incorporation of fluorinated building blocks is a proven tactic to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. More than half of newly approved small-molecule drugs contain at least one fluorine atom, utilized to fine-tune molecular behavior with remarkable precision[1].

(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a highly versatile bifunctional building block frequently utilized in parallel synthesis libraries. Its structural features provide three distinct causal advantages in Structure-Activity Relationship (SAR) exploration:

  • Metabolic Shielding & Lipophilicity: The highly electronegative fluorine atom at the 5-position blocks cytochrome P450-mediated oxidation of the electron-rich pyridine ring, thereby improving metabolic stability while simultaneously enhancing lipophilicity for better membrane permeability[1].

  • pKa Attenuation: The electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent pyridine nitrogen. This modulates the ring's hydrogen-bond accepting capability, often reducing hERG liabilities and improving oral bioavailability.

  • Handling & Automation Stability: While the free base of this amine is a liquid prone to oxidation and carbamate formation via atmospheric CO₂, the dihydrochloride salt is a highly stable, free-flowing solid. This physical state is critical for gravimetric precision in automated solid-dosing systems (e.g., Chemspeed) and ensures long-term stability in DMSO stock solutions during extended library campaigns.

SAR_Modulation BB (5-Fluoropyridin-2-yl)methanamine Dihydrochloride F_atom 5-Fluoro Substitution (Metabolic Stability & Lipophilicity) BB->F_atom Py_ring Pyridine Core (H-Bond Acceptor & pKa Modulator) BB->Py_ring Amine Primary Amine (Versatile Conjugation Handle) BB->Amine Amide Amide Libraries (HATU/DIPEA) Amine->Amide Acylation RedAm Amine Libraries (Reductive Amination) Amine->RedAm Alkylation Urea Urea Libraries (CDI/Isocyanates) Amine->Urea Carbonylation

Figure 1: Structural rationale and divergent parallel synthesis pathways for the building block.

Library Design & Automated Workflows

When deploying a dihydrochloride salt in high-throughput automated synthesis, the core mechanistic challenge is stoichiometric base control . The primary amine must be fully liberated for nucleophilic attack without introducing an excess of base that could trigger side reactions (e.g., epimerization of chiral centers in coupling partners).

To ensure the protocols act as self-validating systems , all workflows described below integrate polymer-supported (PS) scavenger resins. This eliminates the need for liquid-liquid extraction or intermediate chromatography, allowing the 96-well plates to proceed directly to Mass-Directed Auto-Purification (MDAP) or direct biological screening.

Parallel_Synthesis Prep Dispense BBs (Liquid Handling) Base Neutralize HCl (Stoichiometric Base) Prep->Base React Parallel Reaction (Heat/Agitate) Base->React Scavenge Scavenger Resins (Remove Excess SM) React->Scavenge Purify MDAP (Prep-HPLC) Scavenge->Purify Analyze LC-MS Validation Purify->Analyze

Figure 2: Standardized automated workflow for parallel library synthesis utilizing HCl salt building blocks.

Experimental Protocols

Protocol A: 96-Well Automated Amide Coupling

Amide bond formation utilizing (5-fluoropyridin-2-yl)methanamine requires robust coupling reagents like HATU to drive reactions to completion in polar aprotic solvents, often requiring mild heating (e.g., 50 °C)[2].

  • Causality Check: Utilizing the dihydrochloride salt requires exactly 4.0 equivalents of DIPEA : 2.0 eq to neutralize the dihydrochloride salt, 1.0 eq to neutralize the acidic byproduct of the coupling reaction, and 1.0 eq to maintain a catalytic alkaline environment for HATU activation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M stock solution of diverse carboxylic acids in anhydrous DMF. Prepare a separate 0.2 M stock solution of (5-fluoropyridin-2-yl)methanamine dihydrochloride in DMF containing 0.8 M DIPEA.

  • Dispensing: Using an automated liquid handler, dispense 500 µL (100 µmol) of the amine/DIPEA stock into a 96-well deep-well block.

  • Activation: Add 550 µL (110 µmol, 1.1 eq) of a 0.2 M HATU solution in DMF to the carboxylic acid stocks. Incubate for 10 minutes at room temperature to form the active OAt ester.

  • Coupling: Transfer the activated acid solutions to the amine plate. Seal the block and agitate at 50 °C for 12 hours[2].

  • Scavenging (Self-Validation): Unseal the plate and add 50 mg of PS-Isocyanate (to scavenge excess unreacted amine) and 50 mg of PS-Trisamine (to scavenge excess carboxylic acid and HATU byproducts). Agitate at room temperature for 4 hours.

  • Filtration: Filter the plate into a clean collection block. Submit a 5 µL aliquot for LC-MS analysis. A single major peak corresponding to the target mass confirms successful coupling and complete scavenging.

Protocol B: Parallel Nucleophilic Aromatic Substitution (SNAr)

The primary amine of this building block is an excellent nucleophile for displacing halogens on diverse heteroaryl scaffolds, such as in the synthesis of imidazopyridine derivatives[3].

  • Causality Check: THF is utilized as the solvent because it is moderately polar but low-boiling. This facilitates the precipitation of the resulting DIPEA-HCl salts, which drives the reaction forward according to Le Chatelier's principle and simplifies downstream workup[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl chloride electrophile (0.1 M) in anhydrous THF in reaction vials.

  • Reagent Addition: Add (5-fluoropyridin-2-yl)methanamine dihydrochloride (1.5 eq) and DIPEA (5.0 eq) to the stirred suspension[3].

  • Reaction: Stir the mixture at room temperature overnight (or elevate to 60 °C for deactivated electrophiles).

  • Workup: Evaporate the THF using a centrifugal evaporator (e.g., Genevac). Add water to the residue to precipitate the highly lipophilic target compound. Filter and wash with cold water to yield the pure product[3].

Protocol C: Parallel Reductive Amination

Reductive amination with diverse aldehydes provides access to secondary amines, a common motif in orexin receptor antagonists[4].

  • Causality Check: The dihydrochloride salt inherently provides the mildly acidic environment necessary for imine/iminium ion formation. By adding exactly 1.0 equivalent of DIPEA , one HCl molecule is neutralized while the other remains to optimize the pH (~5-6). This perfectly catalyzes the initial condensation step before reduction with sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde (100 µmol), (5-fluoropyridin-2-yl)methanamine dihydrochloride (100 µmol), and DIPEA (100 µmol) in 1 mL of DCE/MeOH (9:1). Agitate for 2 hours at room temperature.

  • Reduction: Add STAB (200 µmol, 2.0 eq) as a solid or suspension. Agitate for 12 hours.

  • Quenching & Scavenging: Quench with 100 µL of saturated NaHCO₃[4]. Add PS-Benzaldehyde to scavenge unreacted primary amine. Filter and analyze via LC-MS.

Quantitative Data & Scavenger Strategies

The following table summarizes the stoichiometric requirements and orthogonal purification strategies required when utilizing this specific dihydrochloride salt in parallel libraries.

Reaction ClassReagents / CatalystsBase Requirement (vs Amine)Electrophile Scavenger ResinNucleophile Scavenger ResinTypical Purity (Post-Scavenge)
Amide Coupling HATU or EDC/HOBt4.0 eq DIPEAPS-TrisaminePS-Isocyanate>85% (LC-MS)
Reductive Amination NaBH(OAc)₃, DCE/MeOH1.0 eq DIPEA (pH tuning)PS-TsNHNH₂PS-Benzaldehyde>80% (LC-MS)
SNAr / Displacement THF or NMP, Heat3.0 - 5.0 eq DIPEAPS-ThiophenolPS-Isocyanate>90% (LC-MS)
Urea Formation CDI or Isocyanates2.5 eq DIPEAPS-TrisaminePS-Isocyanate>85% (LC-MS)

References

1.2 - ACS Bio & Med Chem Au[2] 2. 1 - Apollo Scientific[1] 3.3 - Google Patents[3] 4.4 - Google Patents[4]

Sources

Application

Application Note: Strategic Implementation of Fluorinated Pyridines in Drug Discovery

Introduction & Mechanistic Rationale N-heterocycles, particularly pyridines, are ubiquitous structural motifs in FDA-approved small-molecule therapeutics[1]. However, native pyridines frequently suffer from rapid oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-heterocycles, particularly pyridines, are ubiquitous structural motifs in FDA-approved small-molecule therapeutics[1]. However, native pyridines frequently suffer from rapid oxidative metabolism, suboptimal lipophilicity, and basicity-driven toxicity[2]. The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative approach in modern medicinal chemistry to overcome these liabilities[3][4].

Due to fluorine's high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and the exceptional strength of the C–F bond (472 kJ/mol), fluorinated pyridines exhibit dramatically altered physicochemical and pharmacokinetic (PK) profiles[3][5]. The mechanistic rationale for this modification rests on three pillars:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine reduces the basicity of the adjacent pyridine nitrogen[6]. This attenuation prevents excessive protonation at physiological pH, thereby enhancing membrane permeability and reducing hERG channel binding (a primary driver of cardiotoxicity)[5].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich positions of pyridines for N-oxidation or ring hydroxylation[7]. Substituting a vulnerable C–H bond with a robust C–F bond effectively blocks these metabolic "soft spots," prolonging the drug's in vivo half-life[2][3].

  • Conformational Control & Lipophilicity: Fluorination increases the lipophilicity (LogD) of the molecule, improving target binding affinity and intestinal absorption[5][8]. Furthermore, stereospecifically installed C–F bonds can induce profound conformational biases that optimize protein-ligand interactions.

G A Fluorination of Pyridine Ring B pKa Modulation (Reduced Basicity) A->B C Increased Lipophilicity (Higher LogD) A->C D Metabolic Shielding (CYP450 Blockade) A->D E Improved Membrane Permeability B->E C->E F Extended Half-Life (t1/2) D->F G Enhanced Drug Efficacy & Safety E->G F->G

Logical flow of physicochemical enhancements induced by pyridine fluorination.

Physicochemical Data Comparison

The table below summarizes the quantitative shifts in physicochemical properties upon fluorination of a standard pyridine ring. These predictive metrics dictate the compound's behavior in biological systems.

Table 1: Impact of Fluorination on Pyridine Physicochemical Properties

CompoundpKa (Conjugate Acid)Relative Lipophilicity (ΔLogP)Primary Metabolic Vulnerability
Pyridine ~ 5.2Baseline (0.0)N-oxidation, C-hydroxylation
2-Fluoropyridine ~ -0.4+ 0.5Significantly Shielded
3-Fluoropyridine ~ 3.0+ 0.3Partially Shielded
2,6-Difluoropyridine < -2.0+ 1.1Highly Shielded

Note: Data represents generalized trends observed in medicinal chemistry optimizations[6][8].

Experimental Workflow 1: Late-Stage C–H Fluorination of Pyridines

Historically, synthesizing fluorinated pyridines relied on harsh, early-stage methods like the Balz-Schiemann reaction, which utilizes hazardous, explosive diazonium salts[8]. Recent advancements have enabled late-stage, site-selective C–H fluorination using Silver(II) Fluoride (AgF₂)[9][10]. This protocol allows for the direct alpha-fluorination of complex, fully elaborated pyridine-containing drugs[11].

Causality & Expert Insight: AgF₂ acts as both a single-electron oxidant and a nucleophilic fluorine source. It selectively targets the position alpha to the nitrogen due to the initial coordination of Ag(II) to the pyridine nitrogen lone pair, which directs the subsequent radical fluorination[12].

Step-by-Step Methodology
  • Substrate Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, dissolve the pyridine substrate (1.0 equiv) in anhydrous acetonitrile (MeCN).

    • Causality: AgF₂ is highly hygroscopic and violently decomposes in the presence of water; anhydrous conditions are critical to prevent reagent degradation and ensure high yields[10].

  • Reagent Addition: Add AgF₂ (3.0 equiv) portion-wise to the vigorously stirring solution at room temperature.

    • Causality: Portion-wise addition prevents thermal runaway, as the direct C–H to C–F conversion is highly exothermic[9].

  • Reaction Monitoring: Stir the dark suspension for 2–4 hours. Monitor the reaction progress via TLC or ¹⁹F NMR.

    • Self-Validation: Spike a reaction aliquot with an internal standard (e.g., fluorobenzene) to accurately determine the quantitative NMR yield prior to destructive workup[9].

  • Quenching: Carefully quench the reaction mixture by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

    • Causality: NaHCO₃ safely neutralizes the corrosive HF byproduct generated during the substitution process[9].

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the fluorinated product[9].

Workflow S1 1. Substrate Preparation (Dry MeCN, N2 atm) S2 2. AgF2 Addition (Portion-wise, Dark) S1->S2 S3 3. Reaction Monitoring (TLC / 19F NMR) S2->S3 S4 4. Aqueous Quench & Extraction (NaHCO3 / EtOAc) S3->S4 S5 5. Purification & Validation (Column Chrom. & HRMS) S4->S5

Step-by-step workflow for late-stage C-H fluorination of pyridines using AgF2.

Experimental Workflow 2: In Vitro Metabolic Stability Assay (HLM)

To empirically validate the metabolic shielding provided by the newly installed fluorine atom, drug candidates are evaluated using Human Liver Microsomes (HLM)[7][13].

Causality & Expert Insight: HLMs contain the full complement of hepatic CYP450 enzymes. This assay measures the intrinsic clearance (CLint) by tracking the disappearance of the parent compound over time, directly quantifying the protective effect of the C–F bond against oxidative metabolism[2][13].

Step-by-Step Methodology
  • Incubation Mixture Setup: In a 96-well microtiter plate, combine HLM (final protein concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and the fluorinated test compound (final concentration 1 µM)[13].

  • Pre-incubation: Pre-warm the mixture at 37°C for 5–10 minutes.

    • Causality: Ensures the microsomal enzymes are at their optimal physiological temperature before the reaction begins, preventing artificial lag phases[13].

  • Initiation: Add a pre-warmed NADPH regenerating system to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an obligate electron donor to catalyze oxidative metabolism[13].

  • Time-Course Quenching: At designated time points (e.g., 0, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture into a quenching plate containing cold acetonitrile spiked with an internal analytical standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any LC-MS/MS injection volume variability[13].

  • Analysis & Self-Validation: Centrifuge the quenched samples at 4000 rpm to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[13].

    • Self-Validation System: Always run a negative control (buffer substituted for NADPH) to rule out chemical instability or non-CYP degradation, and a positive control (e.g., Verapamil or Testosterone) to confirm the viability and activity of the microsomal batch[7][13].

Assay I Test Compound + HLM + Buffer N Add NADPH (Initiate Reaction) I->N T Incubation (37°C, Multiple Timepoints) N->T Q Quench with Cold MeCN (+ Internal Standard) T->Q A LC-MS/MS Analysis (Determine CLint) Q->A

Experimental workflow for assessing the metabolic stability of fluorinated drug candidates.

References

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 Organic Syntheses URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (via PMC) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Physical Organic Chemistry (via PMC) URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal URL: [Link]

  • A Modular Approach to meta-Fluorinated Pyridines ChemRxiv URL: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. We will delve into the critical parameters of the most common synthetic route—reductive amination—and provide actionable troubleshooting advice grounded in established chemical principles.

Overview of the Core Synthesis: Reductive Amination

The synthesis of (5-Fluoropyridin-2-yl)methanamine typically proceeds via the reductive amination of 5-fluoro-2-pyridinecarboxaldehyde. This process involves two key stages: the formation of an intermediate imine (or a related species) from the aldehyde and an ammonia source, followed by its immediate reduction to the desired primary amine. While conceptually straightforward, this reaction is a competitive system where side reactions can significantly depress the yield.

ReactionScheme Figure 1. Reductive Amination Pathway cluster_reaction One-Pot Reaction Aldehyde 5-Fluoro-2-pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Ammonia Alcohol Side Product: 5-Fluoro-2-pyridinemethanol Aldehyde->Alcohol Premature Reduction Ammonia Ammonia Source (e.g., NH4OAc) Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Alcohol Product (5-Fluoropyridin-2-yl)methanamine Imine->Product + Reducer Salt (5-Fluoropyridin-2-yl)methanamine dihydrochloride Product->Salt Salt Formation HCl HCl in solvent HCl->Salt

Caption: Figure 1. Reductive Amination Pathway

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis.

Q: My final yield is disappointingly low. Analysis of the crude reaction mixture by ¹H NMR shows a significant amount of unreacted 5-fluoro-2-pyridinecarboxaldehyde. What is the likely cause?

A: This is a classic issue in reductive amination where imine formation is slow or disfavored, leaving the aldehyde vulnerable to direct reduction by the hydride source, or simply unreacted.

  • Causality: The formation of the imine from an aldehyde and an amine source is a reversible, equilibrium-driven process that requires the removal of water and is often catalyzed by mild acid.[1] If the conditions are not optimal (e.g., incorrect pH, insufficient time for imine formation), the aldehyde remains the primary electrophile in the flask. Many reducing agents, especially stronger ones like sodium borohydride (NaBH₄), can readily reduce the aldehyde to the corresponding alcohol, consuming both your starting material and the reducing agent.[2]

  • Troubleshooting Steps:

    • Introduce a Mild Acid Catalyst: Add 1.0-1.2 equivalents of acetic acid (AcOH) to the reaction mixture. The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by ammonia to form the hemiaminal, which then dehydrates to the imine.[1]

    • Pre-form the Imine: Consider a two-step, one-pot approach. Stir the aldehyde, ammonia source (e.g., ammonium acetate), and acetic acid in the solvent (like methanol or dichloroethane) for 1-2 hours at room temperature before adding the reducing agent. This allows the imine equilibrium to be established. You can monitor imine formation via TLC or NMR if necessary.[1]

    • Use a More Selective Reducing Agent: Switch from NaBH₄ to a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These agents are less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion), which is the active species under mildly acidic conditions.[2][3] This is the most common and effective solution.

Q: I've isolated my product, but it's contaminated with 5-fluoro-2-pyridinemethanol. How can I prevent its formation and remove it?

A: The presence of the corresponding alcohol is a direct result of aldehyde reduction, as discussed above.

  • Prevention: The most effective prevention is to use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which exhibits poor reactivity with the starting aldehyde.[3] This reagent is specifically designed to favor the reduction of the iminium ion over the carbonyl group.

  • Removal during Purification:

    • Acid-Base Extraction: This is a highly effective method. The desired product is a basic amine, while the alcohol is neutral. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while the neutral alcohol remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your purified amine back into an organic solvent.[4]

    • Column Chromatography: If extraction is insufficient, column chromatography can be used. However, be aware that aminopyridines can tail on silica gel. See the next question for a solution to this.

Q: My product streak badly during TLC analysis and column chromatography, leading to poor separation and product loss. How can I achieve clean separation?

A: Tailing is a very common problem when purifying basic compounds like aminopyridines on standard silica gel, which is inherently acidic.[5] The basic nitrogen atom of your product interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the streaking.

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent (mobile phase).

    • Recommended Modifier: Add 0.5% to 1.0% (v/v) of triethylamine (TEA) or pyridine to your solvent system (e.g., ethyl acetate/hexanes).[5]

    • Alternative: In some cases, using a mobile phase containing methanol (e.g., 5-10% MeOH in dichloromethane) can also improve peak shape, as the polar solvent competes for the active sites on the silica.

    • Procedure: When preparing your column, equilibrate the silica gel with the eluent mixture that already contains the basic additive. This ensures the entire stationary phase is conditioned before you load your sample.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is critical for maximizing yield.[2] While several options exist, they have distinct advantages and disadvantages.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions; minimal aldehyde reduction.[3] Tolerates mild acid. Commercially available and easy to handle.More expensive than NaBH₄. Stoichiometric byproduct (acetate).1.2-1.5 eq., DCE or THF, often with AcOH, RT.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[2] Stable in mildly acidic conditions.Highly toxic (releases HCN gas upon contact with strong acid or on heating). Requires careful handling and quenching.1.2-1.5 eq., MeOH, pH 4-6 (controlled with AcOH), RT.
Sodium Borohydride (NaBH₄) Inexpensive, readily available, powerful.Prone to reducing the starting aldehyde, leading to side products and lower yield.[1][2] Less stable in acid.1.5-2.0 eq., MeOH, often added after a period of imine pre-formation.

Recommendation: For laboratory-scale synthesis where yield and purity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity and operational simplicity.[3]

Q2: How do I form the final dihydrochloride salt?

A2: After purifying the free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of anhydrous HCl (commercially available in solvents like dioxane or diethyl ether) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum. Typically, 2.2 equivalents of HCl are used to ensure complete protonation of both nitrogen atoms.

Q3: What are the best analytical methods to monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to what you plan for column chromatography (e.g., 50% Ethyl Acetate/Hexanes + 1% TEA). Stain with potassium permanganate (KMnO₄) or view under UV light. The aldehyde starting material and the amine product should have different Rf values. For more detailed analysis, taking aliquots for ¹H NMR or LC-MS analysis provides the most definitive information on conversion and byproduct formation.[6]

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, ¹H NMR, LC-MS) Start->Analyze Issue1 High % of Unreacted Aldehyde? Analyze->Issue1 Issue2 Significant Alcohol Byproduct? Issue1->Issue2 No Sol1a Root Cause: Inefficient Imine Formation Issue1->Sol1a Yes Issue3 Complex Mixture of Unknown Products? Issue2->Issue3 No Sol2a Root Cause: Non-selective Reduction Issue2->Sol2a Yes Success Yield Improved Issue3->Success No Sol3a Root Cause: Decomposition or Side Reactions Issue3->Sol3a Yes Sol1b Solution: 1. Add Acetic Acid (1.1 eq) 2. Pre-form imine (1-2h) 3. Use NaBH(OAc)₃ Sol1a->Sol1b Sol1b->Success Sol2b Solution: Switch to NaBH(OAc)₃ or NaBH₃CN Sol2a->Sol2b Sol2b->Success Sol3b Solution: 1. Check Reagent Purity 2. Lower Reaction Temp. 3. Ensure Inert Atmosphere Sol3a->Sol3b Sol3b->Success

Sources

Optimization

Technical Support Center: Purification of (5-Fluoropyridin-2-yl)methanamine dihydrochloride

Introduction Welcome to the Technical Support Center. You are likely working with (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 1257535-08-2 analog/salt form), a critical intermediate in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 1257535-08-2 analog/salt form), a critical intermediate in the synthesis of kinase inhibitors and radiotracers.

This compound presents a specific set of purification challenges:

  • High Polarity: As a dihydrochloride salt, it is extremely soluble in water and lower alcohols.

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture, leading to "oiling out" rather than crystallization.

  • Stoichiometric Instability: Recrystallization from non-acidified solvents can sometimes strip one equivalent of HCl, reverting the compound to a monohydrochloride or mixed salt.

This guide provides a self-validating protocol to purify this compound while maintaining its correct salt stoichiometry.

Module 1: Solvent System Selection

Do not rely on a single "recipe." Batch-to-batch impurity profiles require you to screen the following solvent systems. The goal is a Two-Solvent System (Solvent/Anti-Solvent) .

RoleSolventRationaleSuitability
Primary Solvent Methanol (MeOH) High dielectric constant; dissolves the salt readily.Best for initial dissolution.
Primary Solvent Ethanol (EtOH) Lower solubility than MeOH; better recovery yields.Good , but may require large volumes.
Primary Solvent Isopropanol (IPA) Moderate solubility.Excellent if the salt dissolves hot; often prevents oiling out.
Anti-Solvent Diethyl Ether (Et₂O) Low polarity; precipitates salt effectively.Standard , but highly flammable.
Anti-Solvent Ethyl Acetate (EtOAc) Moderate polarity; slower precipitation.Preferred for higher purity crystals.[1]
Stabilizer Conc. HCl (aq) Maintains 2HCl stoichiometry.Critical additive (trace amount).

Technical Note: For (5-Fluoropyridin-2-yl)methanamine 2HCl, the recommended starting system is Methanol / Ethyl Acetate . Methanol ensures complete dissolution of the ionic lattice, while Ethyl Acetate allows for a controlled, slow precipitation that excludes impurities.

Module 2: The Recrystallization Protocol

Phase 1: Dissolution & Hot Filtration[2]
  • Place crude solid in an Erlenmeyer flask.

  • Add Methanol dropwise while heating (approx. 60°C). Use the minimum amount necessary to dissolve the solid.[2]

    • Crucial Step: Add 1-2 drops of concentrated HCl (37%) per gram of compound. This suppresses the dissociation of the pyridinium proton.

  • Check Clarity: If the solution is dark/colored, add Activated Charcoal (1-2% w/w) and stir for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove charcoal and inorganic salts (e.g., NaCl) which are insoluble in MeOH.

Phase 2: Crystallization[3][4]
  • Reheat the filtrate to a gentle boil.

  • Add the Anti-Solvent (Ethyl Acetate) dropwise until a persistent cloudiness (turbidity) appears.

  • Add just enough Methanol (dropwise) to clear the turbidity.

  • Seeding (Optional but Recommended): Add a tiny crystal of pure product if available.

  • Controlled Cooling:

    • Step A: Allow flask to cool to Room Temperature (RT) on the bench (approx. 30 mins).

    • Step B: Move to 4°C (fridge) for 2 hours.

    • Step C: Move to -20°C (freezer) overnight for maximum yield.

Phase 3: Isolation
  • Filter cold crystals rapidly (hygroscopic risk).

  • Wash with cold Ethyl Acetate/Ether (1:1).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove water and excess HCl.

Module 3: Troubleshooting (Q&A)

Issue: "The product turned into an oil at the bottom of the flask."

Diagnosis: This is "Oiling Out." It occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. Immediate Fix:

  • Reheat the mixture until the oil redissolves (it may require a bit more Methanol).

  • Slower Cooling: Do not put it directly in the fridge. Wrap the flask in a towel to cool very slowly to room temperature.

  • Agitation: Vigorously scratch the inner wall of the flask with a glass rod at the interface of the solution.

Issue: "The crystals are sticky/gooey on the filter paper."

Diagnosis: Hygroscopicity. The compound is absorbing water from the air, or residual solvent (MeOH) is trapped. Solution:

  • Perform filtration under a blanket of Nitrogen or Argon if possible.

  • Wash with Diethyl Ether immediately after filtration (Ether removes residual alcohol and evaporates quickly).

  • Transfer immediately to a vacuum desiccator.

Issue: "The Melting Point is too low (e.g., 10-20°C lower than expected)."

Diagnosis: Likely loss of HCl (formation of monohydrochloride) or solvent inclusion. Verification: Run an elemental analysis or Silver Nitrate titration for Chloride content.

  • Theoretical Cl% for 2HCl: High.[3]

  • Theoretical Cl% for 1HCl: Lower. Fix: Recrystallize again, but increase the amount of conc. HCl added during the dissolution step.[4]

Module 4: Workflow Visualization

Diagram 1: Recrystallization Decision Matrix

RecrystallizationWorkflow Start Start: Crude (5-Fluoropyridin-2-yl)methanamine 2HCl SolventSelect Dissolve in min. hot MeOH + 2 drops Conc. HCl Start->SolventSelect CheckSolubility Is solution clear? SolventSelect->CheckSolubility Filter Hot Filtration (Remove insolubles) CheckSolubility->Filter Yes Charcoal Add Activated Charcoal (If colored) CheckSolubility->Charcoal No (Colored/Dirty) AntiSolvent Add EtOAc until turbid Filter->AntiSolvent Charcoal->Filter Cooling Cool: RT -> 4°C -> -20°C AntiSolvent->Cooling Result Check State Cooling->Result Success Filter & Dry (P2O5) Result->Success Crystals Failure Oiling Out Result->Failure Oil Remedy Reheat + More MeOH Scratch Glass Failure->Remedy Remedy->Cooling Retry Slow Cool

Caption: Decision matrix for the purification of hydrophilic amine salts, detailing the loop for correcting "oiling out" phenomena.

Module 5: Self-Validation (Quality Control)

Before using the purified material in downstream synthesis, validate the salt form:

  • ¹H-NMR (D₂O):

    • Check the integration of the methylene protons (-CH2-NH3+).

    • Ensure no solvent peaks (MeOH/EtOAc) remain.

  • Chloride Content (Gravimetric/Titration):

    • Dissolve 50 mg in water. Add excess AgNO₃.

    • Precipitate AgCl. Weigh and calculate moles of Cl⁻ vs. moles of Pyridine.

    • Target Ratio: 2.0 : 1.0 (Cl : Substrate).

  • pH Check:

    • Dissolve a small amount in water. pH should be strongly acidic (< 2.0). If pH is 4-5, you likely have the monohydrochloride.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine. [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. [Link][4][5]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride

Welcome to the technical support guide for the purification of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. This document provides in-depth, field-proven insights for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals encountering challenges with this specific purification. We will move beyond generic protocols to address the unique chemical nature of this polar, basic compound and its salt form, ensuring you can develop a robust and reproducible purification method.

The Challenge: Understanding the Analyte

(5-Fluoropyridin-2-yl)methanamine is a polar molecule due to the presence of the fluorine atom and, more significantly, the pyridine and primary amine nitrogen atoms.[1] As a dihydrochloride salt, it exists in a protonated, cationic state, making it highly water-soluble and prone to strong interactions with polar stationary phases. Standard silica gel chromatography can be challenging due to:

  • Strong Silanol Interactions: The basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[2]

  • Ion-Exchange Effects: The dihydrochloride salt form can introduce unwanted ion-exchange mechanisms on the column surface, where the chloride counter-ion is exchanged for other anions. This can lead to inconsistent retention times and broad, poorly defined peaks.[3]

  • High Polarity: The compound's high polarity means it may require highly polar mobile phases for elution, which can reduce selectivity and lead to co-elution with polar impurities.

This guide provides solutions to these specific challenges through a series of frequently asked questions, a detailed troubleshooting workflow, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my purified compound showing severe peak tailing on a standard silica gel column?

A: Peak tailing is the most common issue for basic amines like yours. It is caused by the strong, non-ideal interaction between the basic amine groups and the acidic silanol groups on the silica surface.[2] This leads to a portion of your compound being retained more strongly than the bulk, resulting in a "tail." To mitigate this, you must "shield" the analyte from these acidic sites by deactivating the silica.

Q2: What is the best way to deactivate my silica gel for this purification?

A: The most effective method is to add a small amount of a volatile competing base to your mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2% (v/v) is highly effective.[2][4] The competing base will preferentially bind to the active silanol sites, allowing your target compound to elute with minimal tailing. It is critical to incorporate this modifier into all mobile phases used, from the initial slurry packing to the final high-polarity eluent.

Q3: My compound is not eluting from the column, even with ethyl acetate. What should I do?

A: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase. You need to use a more aggressive, polar solvent system. A common solution is to introduce methanol (MeOH) into your mobile phase. A gradient of 0-15% MeOH in a solvent like dichloromethane (DCM) is a good starting point.[5] Remember to include your basic modifier (TEA or NH₄OH) in this new solvent system.

Q4: I have low recovery of my final product. Where is it going?

A: Low recovery can stem from several issues. The most likely cause is irreversible adsorption onto the silica gel due to the strong interactions discussed earlier.[4] Another possibility is on-column degradation if your compound is unstable on acidic surfaces. Before attempting a large-scale purification, it is crucial to perform a stability test using 2D-TLC (see Protocol 1) to confirm your compound is not degrading on the stationary phase.[4]

Q5: Should I consider a stationary phase other than silica gel?

A: Yes, absolutely. If silica gel continues to present problems, consider these alternatives:

  • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds and is available in different pH grades.[6]

  • Cation-Exchange Chromatography: This technique is specifically designed to purify charged molecules. Since your compound is a salt, it will bind to the cation-exchange resin and can be selectively eluted by increasing the ionic strength (salt concentration) of the mobile phase.[7] This can be a very effective, high-resolution technique.

  • Reversed-Phase (C18): This is generally not recommended for such a polar compound, as it will likely elute in the solvent front with little to no retention. However, for analytical purposes or with specialized polar-embedded columns, it might be an option.

Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your purification workflow.

Problem Primary Cause(s) Recommended Solution(s)
Severe Peak Tailing Strong interaction with acidic silanol groups on silica.1. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the entire mobile phase system.[2] 2. Switch to a less acidic stationary phase like neutral alumina.[6]
Poor or No Separation Incorrect mobile phase polarity or selectivity.1. Carefully optimize the solvent system with Thin Layer Chromatography (TLC) first.[6] 2. Try a different solvent combination (e.g., Ethyl Acetate/Methanol instead of DCM/Methanol). 3. Run a slower, shallower elution gradient to improve resolution.
Compound Does Not Elute Mobile phase polarity is too low; potential on-column degradation.1. Dramatically increase mobile phase polarity (e.g., 15-20% MeOH in DCM + 1% NH₄OH). 2. Perform a 2D-TLC stability test (Protocol 1) to rule out decomposition.[4]
Low Mass Recovery Irreversible adsorption or compound degradation.1. Ensure thorough deactivation of the stationary phase. 2. Consider dry loading the sample onto a small amount of deactivated silica to ensure it is introduced in a neutral environment.
Broad Peaks (Not Tailing) On-column ion-exchange due to the dihydrochloride salt form.[3]1. Recommended: Convert the salt to the free base using a liquid-liquid extraction before chromatography. 2. Alternative: Use a dedicated ion-exchange chromatography method.[7]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Observe Poor Chromatography p1 Severe Peak Tailing start->p1 p2 No Elution start->p2 p3 Poor Separation start->p3 p4 Low Recovery start->p4 s1 Add Basic Modifier (TEA / NH₄OH) to Mobile Phase p1->s1 Cause: Silanol Interaction s2 Increase Mobile Phase Polarity (e.g., add MeOH) p2->s2 Cause: Insufficient Polarity s3 Optimize Solvent System via TLC p3->s3 Cause: Poor Selectivity p4->s1 Cause: Adsorption s4 Check Stability (2D-TLC) p4->s4 Cause: Degradation s5 Switch to Alumina or Ion-Exchange s1->s5 If persists s2->s4 If no effect

Caption: A logical workflow for systematically troubleshooting common chromatography issues.

Experimental Protocols
Protocol 1: Mandatory Stability Test with 2D-TLC

This protocol is a self-validating system to ensure your compound is stable on the chosen stationary phase, preventing wasted material on a large-scale column.

  • Plate Preparation: On a square silica gel TLC plate, lightly mark an origin point in one corner, about 1 cm from the bottom and side edges.

  • Spotting: Carefully spot a small amount of your crude (5-Fluoropyridin-2-yl)methanamine dihydrochloride sample at the origin.

  • First Development: Develop the plate in a TLC chamber using your chosen mobile phase (e.g., 90:10 DCM:MeOH + 1% TEA).

  • Drying and Rotation: Once the solvent front nears the top, remove the plate and dry it completely with a stream of nitrogen or air. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

  • Second Development: Place the rotated plate back into the same TLC chamber with the same mobile phase and develop it again.

  • Analysis: After drying, visualize the plate under UV light.

    • Stable Compound: You should see all spots lying on a 45-degree diagonal line from the original origin.

    • Unstable Compound: The appearance of new spots off the diagonal line indicates that your compound is degrading on the silica gel. If this occurs, you must switch to a more inert stationary phase like neutral alumina.[4]

Protocol 2: Column Chromatography on Deactivated Silica Gel

This protocol outlines the standard procedure for purifying your compound using a base-modified mobile phase.

  • Solvent Preparation: Prepare two mobile phase solutions in sufficient quantity:

    • Low Polarity Eluent (Solvent A): Dichloromethane (DCM) + 1% Triethylamine (TEA).

    • High Polarity Eluent (Solvent B): 85:15 DCM:Methanol + 1% Triethylamine (TEA).

    • Note: Ensure all solvents are HPLC grade or freshly distilled.

  • Column Packing (Slurry Method):

    • In a beaker, add silica gel (230-400 mesh) to a sufficient amount of Solvent A to create a free-flowing slurry.

    • Add the basic modifier (1% TEA) directly to this slurry and stir well. This pre-treats the silica.

    • Secure your glass column vertically. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the packed bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column bed. Add another thin layer of sand on top.

  • Elution:

    • Begin eluting with 100% Solvent A.

    • Gradually and systematically increase the polarity by adding increasing proportions of Solvent B. A typical gradient might be: 100% A, 95:5 A:B, 90:10 A:B, and so on.

    • Collect fractions of equal volume throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: The triethylamine is volatile and should be removed during evaporation, but a final high-vacuum step may be necessary.

References
  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile... Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PMC. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis... Retrieved from [Link]

  • DOI. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (2013, August 8). WO 2013/116075 A1.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubMed. (2001, April 5). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium... Retrieved from [Link]

  • LCGC International. (2020, November 12). What's Happening to My Column? Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • ResearchGate. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supplementary Fig 1 for PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (5-Fluoropyridin-2-yl)methanamine Dihydrochloride Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9)[1] in synthetic workflows, pa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9)[1] in synthetic workflows, particularly during amide couplings and reductive aminations.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures, address specific diagnostic questions, and provide a self-validating protocol to ensure high-yielding conversions.

Mechanistic Causality: Why Do Conversions Fail?

The root cause of low conversion with this specific building block rarely stems from the electronic deactivation of the amine. While the 5-fluoro substituent is electron-withdrawing, the methylene spacer insulates the primary amine, preserving its inherent nucleophilicity.

Instead, the failures are almost exclusively driven by salt-form thermodynamics and phase-boundary limitations :

  • The Dihydrochloride Trap: This compound is supplied as a dihydrochloride salt[1]. In solution, both the primary amine and the pyridine nitrogen are protonated. A protonated primary amine (

    
    ) lacks the lone electron pair required to attack an electrophilic carbonyl carbon[2].
    
  • Stoichiometric Deficits: To restore nucleophilicity, you must neutralize both acidic protons. Adding 1.0 to 2.0 equivalents of a tertiary base (e.g., DIPEA) only partially neutralizes the system, leaving the primary amine largely protonated and unreactive[2],[3].

  • Solvent-Induced Precipitation: Dihydrochloride salts are highly polar. When neutralized in situ in non-polar solvents like Dichloromethane (DCM), the resulting tertiary amine hydrochloride byproducts (e.g.,

    
    ) can crash out of solution, trapping the free-based starting material in an unreactive suspension.
    

G A (5-Fluoropyridin-2-yl)methanamine Dihydrochloride Salt B Addition of DIPEA (< 2.0 eq) A->B C Addition of DIPEA (> 2.5 eq) A->C D Protonated Amine (Non-Nucleophilic) B->D Incomplete Neutralization E Free Primary Amine (Nucleophilic) C->E Complete Freebasing G Failed Coupling (Low Conversion) D->G + Activated Ester F Activated Carboxylic Acid (e.g., HATU/HOAt ester) E->F Nucleophilic Attack H Successful Amide (High Conversion) F->H

Reaction pathway demonstrating the critical dependence of amide coupling conversion on base stoichiometry.

Diagnostic FAQs

Q: I am using 2.0 equivalents of DIPEA with HATU in DCM, but my conversion is stalled at 15%. What is wrong? A: You are experiencing a dual failure of stoichiometry and solubility. Because the starting material is a dihydrochloride salt, 2.0 equivalents of base are entirely consumed just to reach a neutral state, leaving no excess base to drive the HATU coupling mechanism (which generates acidic byproducts). Furthermore, DCM is a poor solvent for this highly polar salt[3]. Switch your solvent to DMF or NMP, and increase your DIPEA to 3.0–4.0 equivalents.

Q: My reaction mixture turns into a thick, cloudy suspension immediately after adding the amine salt. Is this normal? A: No. This indicates that either the unreacted dihydrochloride salt or the newly formed


 salt is insoluble in your chosen solvent matrix. This physical phase separation physically prevents the amine from interacting with the activated electrophile. You must pre-dissolve the amine salt in a highly polar aprotic solvent (like DMF) with base before introducing it to the activated carboxylic acid.

Q: Can I just wash the dihydrochloride salt with aqueous NaOH to get the free base before the reaction? A: It is highly discouraged. The free base of (5-Fluoropyridin-2-yl)methanamine is a low-molecular-weight, highly polar compound (MW: 126.13 g/mol )[1]. If you attempt an aqueous basic workup, the free amine will partition heavily into the aqueous layer, leading to massive yield losses during extraction. In situ freebasing with a non-nucleophilic tertiary amine is the industry standard for this class of molecules[2].

Quantitative Optimization Data

To illustrate the causality of these variables, review the following aggregated optimization data for the amide coupling of (5-Fluoropyridin-2-yl)methanamine dihydrochloride with a standard aliphatic carboxylic acid.

Solvent SystemDIPEA EquivalentsPre-Activation of AmineObserved StateConversion Yield (%)
DCM1.5 eqNoneThick Suspension< 5%
DCM3.0 eqNoneCloudy22%
DMF2.0 eqNoneClear41%
DMF3.0 eqNoneClear78%
DMF 3.5 eq 15 mins prior Clear > 95%

Table 1: Impact of solvent polarity, base stoichiometry, and pre-activation time on overall conversion.

Self-Validating Experimental Protocol: Optimized Amide Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • (5-Fluoropyridin-2-yl)methanamine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.5 to 4.0 eq)

  • Anhydrous DMF (0.1 M relative to substrate)

Step 1: Electrophile Activation

  • In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add 1.0 eq of DIPEA.

  • Stir at room temperature for 10 minutes.

  • Validation Check: The solution should turn a pale yellow, indicating the formation of the active HOAt ester.

Step 2: In Situ Amine Freebasing (Crucial Step)

  • In a separate, dry vial, suspend the (5-Fluoropyridin-2-yl)methanamine dihydrochloride (1.1 eq) in anhydrous DMF.

  • Add 2.5 to 3.0 eq of DIPEA to this vial.

  • Sonicate or stir vigorously for 15 minutes.

  • Validation Check: The opaque suspension must transition to a completely clear, homogenous solution. If it remains cloudy, the amine is not fully freebased; add an additional 0.5 eq of DIPEA and continue stirring.

Step 3: Coupling

  • Transfer the clear, freebased amine solution from Step 2 dropwise into the activated ester solution from Step 1.

  • Stir at room temperature for 2 to 4 hours.

  • Validation Check: Spot the reaction on TLC or analyze via LC-MS. You should observe complete consumption of the activated ester mass and the appearance of the desired product mass.

Step 4: Workup

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (EtOAc) 3 times.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over

    
     and concentrate.
    

References

  • (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Hydrochloride salt of amine : r/OrganicChemistry , Reddit. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (5-Fluoropyridin-2-yl)methanamine dihydrochloride Synthesis

Welcome to the technical support center for the synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the catalytic hydrogenation of 5-fluoro-2-cyanopyridine.

Introduction

The catalytic hydrogenation of 5-fluoro-2-cyanopyridine is a critical step in the synthesis of (5-Fluoropyridin-2-yl)methanamine, a valuable building block in pharmaceutical development. While seemingly straightforward, this nitrile reduction is often plagued by issues such as low yield, formation of impurities, and inconsistent catalyst performance. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve a robust and efficient synthesis.

The primary transformation involves the reduction of a nitrile group to a primary amine using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2][3] The addition of an acid, such as hydrochloric acid (HCl), is crucial not only for the formation of the desired dihydrochloride salt but also for preventing common side reactions and catalyst deactivation.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low or Incomplete Conversion of 5-fluoro-2-cyanopyridine

Question: My reaction is sluggish and the conversion of the starting material is low, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low or incomplete conversion in the catalytic hydrogenation of 5-fluoro-2-cyanopyridine can stem from several factors related to catalyst activity, reaction conditions, and potential catalyst poisoning.

Potential Causes and Solutions:

  • Catalyst Inactivity or Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of the palladium catalyst, blocking active sites and inhibiting the hydrogenation process.[6] This is a common issue in the hydrogenation of pyridine-containing compounds.

    • Solution: The most effective way to counteract this is by adding a strong acid, such as HCl, to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[6]

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.

    • Solution: While simply increasing the catalyst loading can improve conversion, it's often more cost-effective to first ensure the existing catalyst is functioning optimally. A systematic approach to optimizing catalyst loading is recommended. (See Experimental Protocol 1).

  • Improper Reaction Conditions: Inadequate hydrogen pressure or temperature can lead to slow reaction rates.

    • Solution: Gradually increase the hydrogen pressure. For many nitrile reductions, pressures in the range of 50-100 psi are effective. Increasing the temperature can also enhance the rate, but proceed with caution as higher temperatures can sometimes promote side reactions.[7]

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in intimate contact.

    • Solution: Ensure vigorous stirring or shaking to overcome mass transfer limitations.

Issue 2: Formation of Secondary and Tertiary Amine Impurities

Question: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I suppress the formation of these byproducts?

Answer: The formation of secondary and tertiary amines is a well-known side reaction in nitrile hydrogenation.[1][2] It occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process.

Mechanism of Side Product Formation:

G cluster_side Side Reaction Pathway Nitrile 5-Fluoro-2-cyanopyridine Imine Imine Intermediate Nitrile->Imine + H₂ (Pd/C) PrimaryAmine (5-Fluoropyridin-2-yl)methanamine (Desired Product) Imine->PrimaryAmine + H₂ (Pd/C) Imine2 Imine Intermediate PrimaryAmine2 Primary Amine SecondaryAmine Secondary Amine Impurity Imine2->SecondaryAmine + Primary Amine - NH₃ PrimaryAmine2->SecondaryAmine Nitrile2 Nitrile2 G Start Prepare Reaction Mixtures (Varying Pd/C Loading) Pressurize Pressurize with H₂ Start->Pressurize React Run Reactions & Monitor Progress Pressurize->React Analyze Analyze Conversion vs. Time React->Analyze Optimize Determine Optimal Catalyst Loading Analyze->Optimize

Sources

Optimization

Effect of solvent on (5-Fluoropyridin-2-yl)methanamine dihydrochloride reaction rate

Diagnostic Overview: The Solubility-Reactivity Paradox Researchers working with (5-Fluoropyridin-2-yl)methanamine dihydrochloride often encounter a fundamental conflict in physical organic chemistry: the Solubility-React...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Solubility-Reactivity Paradox

Researchers working with (5-Fluoropyridin-2-yl)methanamine dihydrochloride often encounter a fundamental conflict in physical organic chemistry: the Solubility-Reactivity Paradox .

  • The Problem: The dihydrochloride salt (2HCl) is highly polar and requires protic solvents (Water, Methanol) or high-polarity aprotic solvents (DMSO) to dissolve.

  • The Kinetic Penalty: Protic solvents (like Methanol) form strong hydrogen-bond networks around the amine nitrogen once it is deprotonated. This "solvent cage" significantly increases the activation energy (

    
    ) required for nucleophilic attack, slowing reaction rates by orders of magnitude compared to aprotic conditions.
    
  • The Electronic Factor: The 5-Fluoro substituent on the pyridine ring is electron-withdrawing (Inductive effect

    
    ). This reduces the electron density at the exocyclic amine, making it a weaker nucleophile than a standard benzylamine. This intrinsic sluggishness makes solvent selection even more critical.
    
Solvent Selection Matrix

Use this table to balance solubility against reaction speed.

Solvent ClassExamplesSalt Solubility (2HCl)Reaction Rate (

)
Workup DifficultyRecommendation
Protic Polar Methanol, Water, EtOHHigh Low (1x)LowAvoid for kinetics; use only for purification.
Aprotic Polar DMSO, DMF, DMAcHigh High (20-50x)High (High BP)Recommended for in-situ reactions.
Aprotic Non-Polar DCM, THF, TolueneNull (Suspension)Medium LowRequires Free-Basing step first.
Nitrile Acetonitrile (MeCN)Low/ModerateHigh (10-20x)LowExcellent if salt dissolves (often requires mild heating).

Troubleshooting Guides

Issue A: "My reaction is homogeneous in Methanol but takes 24+ hours to complete."

Diagnosis: You are experiencing Solvent Caging .[1] Methanol solvates the ammonium salt well, but once you add base (e.g., TEA) to generate the free amine, the methanol H-bonds to the amine lone pair, stabilizing the ground state and raising the barrier to reaction.

Corrective Action:

  • Switch to Aprotic Polar: Use DMF or DMSO. These solvents solvate the cation (the protonated base) well but leave the nucleophile (the amine) "naked" and highly reactive (Hughes-Ingold Rules).

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to force kinetics.

Issue B: "I am using DCM/THF and the starting material is a brick at the bottom of the flask."

Diagnosis: The 2HCl salt is an ionic lattice. It will not dissolve in non-polar organic solvents, preventing the base (e.g., DIPEA) from effectively neutralizing the HCl. The reaction is restricted to the minimal surface area of the solid.

Corrective Action:

  • Protocol 1 (Biphasic): Add a Phase Transfer Catalyst (e.g., TBAB 5 mol%) and use a DCM/Water biphasic system with inorganic base (

    
    ).
    
  • Protocol 2 (Pre-Free-Basing): Convert the salt to the free base before the main reaction (See Protocol B below).

Issue C: "I see impurities/dimerization in the LCMS."

Diagnosis: The pyridine nitrogen is also nucleophilic, albeit less than the primary amine. In highly forcing conditions (high heat, strong base), the pyridine nitrogen may compete, or the free amine may attack the fluoropyridine ring of another molecule (


 self-reaction), although the methylene spacer makes this less sterically favorable.

Corrective Action:

  • Control Equivalents: Ensure the electrophile is added slowly to the amine (inverse addition) to keep amine concentration high relative to the electrophile initially, or vice versa depending on the mechanism.

  • Temperature: Keep reactions below 40°C.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for High Throughput)

Best for: Amide couplings, Reductive aminations,


 reactions.
  • Dissolution: Dissolve (5-Fluoropyridin-2-yl)methanamine 2HCl (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Activation: Add DIPEA (Diisopropylethylamine) (3.0 - 3.5 equiv).

    • Note: You need 2 equivs to neutralize the HCl and 1+ equiv to drive the reaction.

    • Observation: The solution may warm slightly. Ensure it becomes clear.

  • Reaction: Add the electrophile (e.g., Acid Chloride, Isocyanate).[2]

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or Brine to remove DMF/DMSO.

Protocol B: Isolation of Free Base (Recommended for Sensitive Kinetics)

Best for: Kinetic studies, reactions in DCM/THF.

  • Partition: Suspend the 2HCl salt in DCM (10 mL/g).

  • Neutralization: Add 1M NaOH (aq) (3.0 equiv) and stir vigorously for 20 minutes.

    • Check: The solid should disappear, and two clear layers should form.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at <30°C.
    
    • Warning: The free base is an oil/low-melting solid and may be volatile. Do not leave on high vacuum for extended periods.

  • Usage: Immediately redissolve in anhydrous THF or DCM for the reaction.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathways dictated by solvent choice.

SolventPathways cluster_Protic Path A: Protic Solvent (MeOH) cluster_Aprotic Path B: Aprotic Polar (DMF/DMSO) Salt (5-F-Py)-CH2-NH2 • 2HCl (Ionic Lattice) Solvated_Protic Solvated Salt (Dissolved) Salt->Solvated_Protic Dissolves Solvated_Aprotic Solvated Cation Only Salt->Solvated_Aprotic Dissolves Caged_Amine H-Bond 'Caged' Amine (Low Nucleophilicity) Solvated_Protic->Caged_Amine + Base Slow_Rxn Slow Reaction (High Ea) Caged_Amine->Slow_Rxn + Electrophile Product Final Product Slow_Rxn->Product Naked_Amine 'Naked' Amine (High Nucleophilicity) Solvated_Aprotic->Naked_Amine + Base Fast_Rxn Fast Reaction (Low Ea) Naked_Amine->Fast_Rxn + Electrophile Fast_Rxn->Product

Figure 1: Kinetic Pathway Analysis. Path B (Green) is preferred for rate acceleration due to the lack of hydrogen-bond stabilization of the nucleophile.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both the solvent and the base? A: Yes, but with caution. Pyridine is a weaker base (


) compared to the aliphatic amine of your starting material (

). It may not effectively deprotonate the ammonium salt completely to the free base equilibrium. DIPEA or TEA are superior choices for the "proton sponge" role.

Q: Why is the 5-Fluoro group important for my reaction conditions? A: The fluorine atom at the 5-position pulls electron density away from the ring. While this lowers the basicity of the ring nitrogen (good, prevents side reactions), it also slightly lowers the nucleophilicity of the exocyclic amine compared to a non-fluorinated analog. This means you cannot rely on "standard" benzylamine reaction times; you likely need longer times or better solvents (DMF).

Q: I need to run this in water (biological buffer). What should I expect? A: Expect slow kinetics. In water, the amine will be heavily hydrated. To compensate, increase the pH to >10 (if your electrophile tolerates it) to ensure the amine is fully deprotonated, or use a vast excess of the electrophile.

References

  • Solvent Effects on Nucleophilic Substitution (Hughes-Ingold Rules) Source: Chemistry LibreTexts / Wikipedia Context: foundational principles explaining why aprotic solvents accelerate reactions involving anionic or neutral nucleophiles generated from salts. URL:[Link]

  • Solvent Effects on Amine Reactivity (ResearchGate) Source: ResearchGate (Kinetic Studies) Context: Detailed kinetic data demonstrating the rate enhancement of amine nucleophiles in MeCN vs MeOH.[3] URL:[Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in (5-Fluoropyridin-2-yl)methanamine dihydrochloride synthesis

Welcome to the Technical Support Center for the synthesis and characterization of (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9)[1]. This guide is designed for process chemists, researchers, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of (5-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS: 561297-96-9)[1]. This guide is designed for process chemists, researchers, and drug development professionals encountering unexpected byproducts during the catalytic hydrogenation of 5-fluoropicolinonitrile[2].

Below, you will find expertly curated troubleshooting guides, analytical data summaries, and validated protocols to optimize your synthetic workflows.

FAQ 1: Mechanistic Origins of Unexpected Byproducts

Q: My LC-MS shows a major impurity with an m/z of ~252. What is this, and why is it forming? A: This mass corresponds to the dimerization byproduct, bis((5-fluoropyridin-2-yl)methyl)amine. The reduction of a nitrile to a primary amine is a stepwise process that proceeds through a highly reactive primary aldimine intermediate[3]. If the local concentration of the newly formed primary amine ((5-fluoropyridin-2-yl)methanamine) is high, it acts as a nucleophile and attacks the unreduced aldimine. This condensation releases ammonia and forms a secondary imine, which is subsequently hydrogenated to yield the secondary amine dimer[4].

Q: I am observing a byproduct with an m/z of 109 instead of the expected 127. What caused this? A: An m/z of 109 indicates hydrodefluorination, resulting in the formation of pyridin-2-ylmethanamine. Fluoropyridines are highly susceptible to carbon-fluorine (C-F) bond oxidative addition and subsequent cleavage when exposed to certain transition metal catalysts—most notably Palladium on Carbon (Pd/C)—under a hydrogen atmosphere[5]. The electron-deficient nature of the pyridine ring weakens the C-F bond, making it prone to hydrogenolysis, effectively replacing the fluorine atom with a hydrogen atom.

ReactionPathway SM 5-Fluoropicolinonitrile (Starting Material) Imine Primary Aldimine (Intermediate) SM->Imine H2 / Catalyst Target (5-Fluoropyridin-2-yl)methanamine (Target: m/z 127) Imine->Target H2 SecImine Secondary Imine (Intermediate) Imine->SecImine + Target Amine - NH3 Defluoro Pyridin-2-ylmethanamine (Defluorinated Byproduct: m/z 109) Target->Defluoro Pd/C, H2 (Hydrodefluorination) Dimer Bis((5-fluoropyridin-2-yl)methyl)amine (Dimer Byproduct: m/z 252) SecImine->Dimer H2

Mechanistic pathway of 5-fluoropicolinonitrile reduction detailing target formation and byproducts.

Analytical Characterization Data

To ensure the trustworthiness of your structural assignments, cross-reference your crude mixture analysis with the validated analytical markers below.

Table 1: Key Analytical Markers for Reaction Mixture Components

CompoundMolecular WeightLC-MS [M+H]+1H NMR (DMSO-d6) Key Shifts19F NMR Shift
(5-Fluoropyridin-2-yl)methanamine (Free Base) 126.13 g/mol 127δ 8.43 (d, 1H), 3.77 (s, 2H)~ -130 ppm
Bis((5-fluoropyridin-2-yl)methyl)amine (Dimer) 251.24 g/mol 252δ 8.45 (d, 2H), 3.85 (s, 4H)~ -130 ppm
Pyridin-2-ylmethanamine (Defluorinated) 108.14 g/mol 109δ 8.50 (d, 1H), 3.80 (s, 2H)Absent

FAQ 2: Experimental Workflows & Mitigation Protocols

Q: How can I suppress the formation of the dimer byproduct? A: To prevent secondary amine formation, you must shift the reaction equilibrium away from the secondary imine intermediate. This is achieved by flooding the system with excess ammonia, which outcompetes the primary amine for the aldimine intermediate[4].

Step-by-Step Methodology: Ammonia-Saturated Hydrogenation

  • Solvent Preparation: Saturate anhydrous methanol or ethanol with ammonia gas (typically 2M to 7M NH3 in MeOH) at 0°C.

  • Reaction Setup: Dissolve 5-fluoropicolinonitrile in the ammonia-saturated solvent. The high concentration of NH3 drives the equilibrium strictly toward the primary amine[3].

  • Catalyst Addition: Add Sponge Nickel (Raney Nickel, approx. 10-20% w/w). Note: Do not use Pd/C with high concentrations of ammonia as it can poison the palladium catalyst.

  • Hydrogenation: Pressurize the reactor with H2 (e.g., 50-100 psi) and stir at ambient temperature until hydrogen uptake ceases.

  • Self-Validation: Analyze the crude mixture via LC-MS. The peak at m/z 252 should be <2% relative area, confirming the suppression of the dimerization pathway.

Q: How do I prevent hydrodefluorination while maintaining high conversion? A: Hydrodefluorination is highly dependent on the choice of the transition metal[5]. Palladium strongly inserts into C-F bonds on electron-deficient rings. You must substitute the catalyst to prevent this oxidative addition.

Step-by-Step Methodology: Catalyst Substitution & Control

  • Catalyst Selection: Replace Pd/C with Sponge Nickel (Raney Nickel)[2]. Nickel is significantly less prone to C-F oxidative addition compared to Palladium under standard hydrogenation conditions.

  • Temperature Control: Maintain the reaction temperature below 40°C. Elevated temperatures exponentially increase the thermodynamic drive for hydrodefluorination.

  • Self-Validation: Check the 19F NMR spectrum of the crude product. The presence of a sharp singlet around -130 ppm, coupled with the absence of an m/z 109 peak in the MS, confirms the integrity of the C-F bond.

Troubleshooting Start Crude Mixture Analysis (LC-MS / NMR) Check Identify Major m/z Peak Start->Check Target m/z 127 Target Confirmed Check->Target [M+H]+ = 127 Dimer m/z 252 Dimerization Detected Check->Dimer [M+H]+ = 252 Defluoro m/z 109 Hydrodefluorination Detected Check->Defluoro [M+H]+ = 109 ActionTarget Proceed to HCl Salt Formation Target->ActionTarget ActionDimer Add 5-10 eq NH3 Shift Equilibrium Dimer->ActionDimer ActionDefluoro Switch Catalyst (Pd/C -> Raney Ni) Defluoro->ActionDefluoro

Analytical decision tree for troubleshooting (5-Fluoropyridin-2-yl)methanamine synthesis.

References

  • PubChem - (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 Source: National Institutes of Health (NIH) URL:[Link][1]

  • ResearchGate - How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL:[Link][4]

  • Chemical Reviews - Biobased Amines: From Synthesis to Polymers; Present and Future Source: ACS Publications URL:[Link][3]

  • ACS Catalysis - Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage Source: ACS Publications URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectral Interpretation of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Comparative Guide for Product Verification

In modern drug discovery, fluorinated pyridine building blocks are highly prized for their ability to improve metabolic stability, modulate pKa, and enhance lipophilicity. Among these, (5-Fluoropyridin-2-yl)methanamine d...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, fluorinated pyridine building blocks are highly prized for their ability to improve metabolic stability, modulate pKa, and enhance lipophilicity. Among these, (5-Fluoropyridin-2-yl)methanamine dihydrochloride [1] serves as a critical synthetic intermediate. However, verifying the structural integrity, regiochemistry, and exact salt form of this compound requires rigorous analytical techniques.

This guide provides an in-depth comparative analysis of the


C NMR spectral features of (5-Fluoropyridin-2-yl)methanamine dihydrochloride. By contrasting its spectral signature against its free base form and non-fluorinated analogues, researchers can establish a self-validating framework for precise structural elucidation.

Structural Dynamics: The Impact of Fluorination

The introduction of a fluorine atom onto the pyridine ring fundamentally alters the


C NMR landscape. Because 

F is a spin-½ nucleus with a high gyromagnetic ratio, it couples strongly with nearby

C nuclei via the Fermi contact interaction[2]. This spin-spin coupling splits the carbon signals into distinct doublets, providing a built-in ruler for determining the distance of each carbon from the fluorine atom.

When comparing (5-Fluoropyridin-2-yl)methanamine to its non-fluorinated counterpart (Pyridin-2-ylmethanamine), the following coupling constants (


) serve as definitive regiochemical markers:
  • 
    -Carbon (C5):  Directly bonded to the highly electronegative fluorine, C5 experiences a massive one-bond coupling (
    
    
    
    Hz). This signal is highly deshielded and appears as a widely spaced doublet.
  • 
    -Carbons (C4 & C6):  Located two bonds away, these carbons exhibit moderate coupling (
    
    
    
    Hz). Notably, C6 typically shows a slightly larger
    
    
    than C4 due to the adjacent nitrogen atom's influence on the electron pathway.
  • 
    -Carbon (C3):  Located three bonds away, C3 shows a smaller, yet distinct coupling (
    
    
    
    Hz).
  • 
    -Carbon (C2):  Located four bonds away, the coupling is minimal (
    
    
    
    Hz) and often appears as a broadened singlet or a very tight doublet depending on the magnetic field strength.

G A Acquire 1D 13C{1H} NMR B Identify Multiplets (C-F Coupling) A->B C Analyze Coupling Constants (J_CF) B->C D 1J_CF (~250-270 Hz) Assign C5 C->D E 2J_CF (~20-30 Hz) Assign C4 & C6 C->E F 3J_CF (~5-10 Hz) Assign C3 C->F G Singlets / Weak Coupling Assign C2 & CH2 C->G H Verify with 2D NMR (HSQC/HMBC) D->H E->H F->H G->H

Workflow for assigning 13C NMR signals in fluoropyridines via C-F spin-spin coupling.

Salt Form Verification: Free Base vs. Dihydrochloride

A common point of failure in chemical sourcing is the misidentification of a compound's salt form. (5-Fluoropyridin-2-yl)methanamine is frequently supplied as a dihydrochloride salt to prevent the primary amine from undergoing oxidative degradation. The transition from the free base to the dihydrochloride salt induces predictable, mechanistic shifts in the


C NMR spectrum[3].
The Causality of Protonation Shifts
  • Pyridine Ring Protonation: The addition of HCl protonates the pyridine nitrogen, creating a pyridinium cation. This positive charge strongly polarizes the aromatic

    
    -electron system. Counterintuitively, this polarization causes an upfield shift (shielding)  of the 
    
    
    
    -carbons (C2 and C6) by approximately 5-8 ppm due to alterations in the paramagnetic shielding tensor and N-C bond order[3]. Conversely, the
    
    
    and
    
    
    carbons (C3, C4, C5) experience a downfield shift (deshielding) due to standard inductive electron withdrawal.
  • Amine Protonation: The conversion of the

    
     group to an 
    
    
    
    group exerts a strong inductive (-I) effect. This polarizes the adjacent
    
    
    bond, causing the aliphatic
    
    
    carbon to shift upfield by ~4-5 ppm compared to the free base.

G N1 Addition of HCl (Salt Formation) N2 Protonation of Pyridine Nitrogen N1->N2 N3 Protonation of Primary Amine N1->N3 N4 Pi-Electron Polarization N2->N4 N5 Inductive Effect (-I) N3->N5 N6 Upfield Shift: C2, C6 Downfield Shift: C3, C4, C5 N4->N6 N7 Upfield Shift: Aliphatic CH2 N5->N7

Mechanistic pathway of 13C chemical shift changes induced by dihydrochloride salt formation.

Comparative Data Summary

The table below summarizes the expected quantitative shifts. (Note: Values are representative empirical data derived from additivity rules and structurally analogous fluoropyridines in DMSO-d6).

Carbon PositionPyridin-2-ylmethanamine (Non-Fluorinated)(5-Fluoropyridin-2-yl)methanamine (Free Base)(5-Fluoropyridin-2-yl)methanamine DihydrochlorideMultiplicity & Coupling
C2 ~160.0 ppm~158.0 ppm~151.0 ppmd,

Hz
C3 ~121.0 ppm~121.5 ppm~125.0 ppmd,

Hz
C4 ~136.0 ppm~123.0 ppm~130.0 ppmd,

Hz
C5 ~122.0 ppm~158.5 ppm~161.0 ppmd,

Hz
C6 ~149.0 ppm~137.5 ppm~130.5 ppmd,

Hz
CH

~47.0 ppm~46.5 ppm~41.5 ppms

Experimental Methodology: High-Resolution C NMR Protocol

To accurately capture the nuanced


 couplings and validate the salt form, standard 

C NMR protocols must be optimized. The following self-validating methodology ensures high-fidelity data acquisition:

Step 1: Sample Preparation

  • Dissolve 25-30 mg of (5-Fluoropyridin-2-yl)methanamine dihydrochloride in 0.6 mL of anhydrous DMSO-d6.

  • Causality: A high concentration is mandatory due to the low natural abundance of

    
    C (1.1%). The splitting of carbon signals by 
    
    
    
    F further divides the signal intensity, drastically reducing the signal-to-noise ratio (S/N) if the sample is too dilute.

Step 2: Instrument Calibration

  • Tune and match the NMR probe for both

    
    C and 
    
    
    
    H frequencies on a 400 MHz (or higher) spectrometer. Ensure the sample is properly shimmed to resolve the fine
    
    
    couplings.

Step 3: Acquisition Parameters

  • Pulse Sequence: Utilize a standard 1D

    
    C{
    
    
    
    H} sequence with WALTZ-16 proton decoupling.
  • Spectral Width: Set to 250 ppm to safely capture the highly deshielded C5 carbon without aliasing.

  • Relaxation Delay (D1): Extend the D1 to 2.5 - 3.0 seconds .

  • Causality: Fluorinated carbons (especially the

    
    -C5) lack directly attached protons, which limits dipole-dipole relaxation. This leads to longer longitudinal relaxation times (
    
    
    
    ). A longer D1 ensures the C5 signal is fully relaxed between pulses, preventing signal attenuation and allowing for accurate integration.
  • Scans (NS): Acquire a minimum of 512 to 1024 scans to ensure the baseline is clean enough to observe the

    
     doublet on C2.
    

Step 4: Self-Validation via


F Decoupling (Optional but Recommended) 
  • If peak overlap or baseline noise obscures the

    
     couplings, acquire a secondary 
    
    
    
    C{
    
    
    H,
    
    
    F} triple-resonance spectrum.
  • Causality: The simultaneous decoupling of both protons and fluorine will collapse all doublets into sharp singlets. This definitively proves that the observed multiplet splitting in the primary spectrum is entirely due to fluorine coupling, validating the peak assignments beyond a doubt.

References

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. URL:[Link]

  • Van de Weijer, P., Van der Meer, D., & Urban, W. (1976). Diazanaphthalenes: A 13C NMR investigation on the site of protonation and pKa values. Organic Magnetic Resonance. URL:[Link]

Sources

Comparative

LC-MS Analysis of (5-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Comparative Guide to Chromatographic Strategies

(5-Fluoropyridin-2-yl)methanamine is a highly polar, fluorinated pyridine derivative frequently utilized as a critical synthetic intermediate and pharmacophore in neuropharmacological drug discovery, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

(5-Fluoropyridin-2-yl)methanamine is a highly polar, fluorinated pyridine derivative frequently utilized as a critical synthetic intermediate and pharmacophore in neuropharmacological drug discovery, particularly in the development of mGlu5 allosteric modulators[1]. When formulated as a dihydrochloride salt, this compound presents a formidable analytical challenge for Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide objectively compares three distinct chromatographic strategies—Standard Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to establish the most robust, sensitive, and reproducible method for analyzing this highly polar basic amine.

The Mechanistic Challenge: Why Standard C18 Fails

In traditional RP-LC, retention is driven by hydrophobic partitioning. However, (5-Fluoropyridin-2-yl)methanamine is exceptionally hydrophilic. At the acidic mobile phase pH typically required for positive electrospray ionization (ESI+), the primary methanamine group is fully protonated.

The Causality of Failure: Because the charged amine strongly prefers the aqueous mobile phase over the nonpolar C18 stationary phase, the analyte exhibits a retention factor (


) near zero, eluting in the column's void volume[2]. Furthermore, the presence of the dihydrochloride salt matrix exacerbates the issue. When the analyte co-elutes with high concentrations of chloride ions in the void volume, it leads to severe ion suppression in the MS source, drastically reducing sensitivity. While ion-pairing agents (e.g., heptafluorobutyric acid) can artificially increase hydrophobicity and retention, they coat the MS optics, causing long-term signal degradation and instrument contamination.

LCMS_Workflow A Analyte: (5-Fluoropyridin-2-yl) methanamine 2HCl B Assess Properties: Highly Polar, Basic Amine A->B C1 Reversed-Phase (C18) B->C1 Standard C2 HILIC (BEH Amide) B->C2 Polar C3 Mixed-Mode (RP/CX) B->C3 Ionic D1 Result: Void Elution & MS Ion Suppression C1->D1 D2 Result: High Retention & Max MS Sensitivity C2->D2 D3 Result: Strong Retention & High Salt Tolerance C3->D3

LC-MS method selection workflow for highly polar basic amines.

Chromatographic Alternatives & Performance Comparison

To bypass the limitations of C18 columns, researchers must pivot to mechanisms that leverage the analyte's polarity and charge.

  • HILIC (e.g., BEH Amide): HILIC uses a polar stationary phase and an organic-rich mobile phase. The stationary phase adsorbs water, creating an immobilized aqueous layer. The polar amine partitions into this layer, yielding excellent retention. The high organic content (>80% acetonitrile) drastically improves ESI droplet desolvation, maximizing MS sensitivity[3].

  • Mixed-Mode (RP/Cation-Exchange): These columns feature a hydrophobic alkyl chain embedded with an acidic functional group (e.g., sulfonic acid). This enables the protonated amine to be retained via strong cation-exchange, completely avoiding ion-pairing reagents while maintaining high salt tolerance[4].

Quantitative Performance Summary

Table 1: Expected Chromatographic Performance for (5-Fluoropyridin-2-yl)methanamine 2HCl

ParameterStandard RP-LC (C18)HILIC (BEH Amide)Mixed-Mode (RP/CX)
Retention Mechanism Hydrophobic PartitioningAqueous Partitioning & H-BondingCation-Exchange & Hydrophobic
Retention Factor (

)
< 0.5 (Elutes in void)3.5 - 5.05.0 - 8.0
Peak Asymmetry (

)
> 2.0 (Severe tailing)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)
MS Sensitivity Low (Ion suppression)Very High (Enhanced desolvation)High
Salt Tolerance (2HCl) Poor (Causes dewetting)Moderate (Requires buffer optimization)Excellent (Salts elute in void)

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. By strictly controlling the ionic strength and diluent matching, you ensure that the dihydrochloride salt matrix does not collapse the chromatographic retention mechanism.

Protocol A: HILIC-MS Workflow (Optimized for Maximum Sensitivity)

This method utilizes an amide-bonded stationary phase, which is superior for polar basic amines as it forms a stable stagnant water layer without relying on reactive, tailing-inducing silanols.

1. Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent. 2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile containing 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. Causality: The buffer controls the ionic strength, preventing the analyte's dihydrochloride salt from locally disrupting the HILIC partitioning mechanism[5].

  • Mobile Phase B (Organic): 85:15 Acetonitrile:Water containing 10 mM Ammonium Formate, pH 3.0. Causality: Maintaining 15% water in the organic phase ensures complete buffer solubility, preventing catastrophic salt precipitation in the LC pumps[5]. 3. Gradient Program:

  • 0.0 - 1.0 min: 100% B (Isocratic hold to establish the water layer).

  • 1.0 - 5.0 min: Ramp to 50% B (Increases aqueous content to elute the polar amine).

  • 5.1 - 9.0 min: Return to 100% B for column re-equilibration. 4. Sample Preparation (Critical Step): Dilute the (5-Fluoropyridin-2-yl)methanamine 2HCl standard in a diluent matching the starting mobile phase (e.g., 85% Acetonitrile). Causality: Injecting highly aqueous samples in HILIC disrupts the delicate immobilized water layer, causing severe peak splitting and loss of retention. 5. MS Validation: Operate in ESI+ mode. Monitor the

    
     transition (Exact mass ~126.06, 
    
    
    
    127.06). Inject a blank diluent post-run to confirm the absence of carryover.

HILIC_Mechanism MP Mobile Phase (>80% ACN) Analyte Protonated Amine MP->Analyte Delivers WL Immobilized Water Layer Analyte->WL Partitions SP Amide Stationary Phase WL->SP H-Bonding

HILIC retention mechanism for polar amines via aqueous partitioning.

Protocol B: Mixed-Mode LC-MS Workflow (Optimized for High Salt Matrices)

If the dihydrochloride salt concentration is excessively high (e.g., early-stage synthesis monitoring), Mixed-Mode chromatography offers superior matrix tolerance.

1. Column: Mixed-Mode RP/Cation-Exchange (e.g., Waters Oasis MCX or Helix Heritage MC, 2.1 x 50 mm, 3 µm)[4]. 2. Mobile Phase A: 0.1% Formic Acid in Water. 3. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. 4. Gradient Program:

  • 0.0 - 1.0 min: Isocratic hold at 5% B. Causality: This flushes the chloride counterions into the void volume, preventing MS ion suppression, while the protonated amine remains tightly bound to the sulfonic acid groups on the stationary phase.

  • 1.0 - 4.0 min: Ramp to 95% B.

  • Note on Elution: If cation-exchange interactions are too strong under acidic conditions, a basic modifier (e.g., 0.1% Ammonium Hydroxide in Methanol) may be required in Mobile Phase B to deprotonate the amine and trigger elution.

References

1.[1] Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC. nih.gov. Available at: 2.[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. lcms.cz. Available at: 3. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. waters.com. Available at: 4. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. waters.com. Available at: 5.[3] HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. chromatographyonline.com. Available at: 6.[4] Mixed-Mode Chromatography and Stationary Phases. helixchrom.com. Available at: 7.[5] Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. chromatographyonline.com. Available at: 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. sigmaaldrich.com. Available at:

Sources

Validation

Comparison of (5-Fluoropyridin-2-yl)methanamine dihydrochloride with its non-fluorinated analog

Executive Summary This guide provides a technical comparison between (5-Fluoropyridin-2-yl)methanamine dihydrochloride (Product A) and its non-fluorinated parent, (Pyridin-2-yl)methanamine dihydrochloride (Product B). Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (5-Fluoropyridin-2-yl)methanamine dihydrochloride (Product A) and its non-fluorinated parent, (Pyridin-2-yl)methanamine dihydrochloride (Product B).

While structurally similar, the introduction of a fluorine atom at the C5 position of the pyridine ring induces profound electronic and metabolic changes. For drug discovery professionals, Product A is not merely a halogenated derivative but a bioisosteric tool used to modulate basicity, enhance metabolic stability, and fine-tune lipophilicity without significantly altering steric volume. This guide details these differences to support rational ligand design.

Physicochemical Profile & Comparative Data

The following data highlights the "Fluorine Effect"—the impact of replacing hydrogen with fluorine on the pyridine scaffold.

Feature(5-Fluoropyridin-2-yl)methanamine 2HCl(Pyridin-2-yl)methanamine 2HClImpact of Fluorination
CAS (Free Base) 561297-96-93731-51-9N/A
Molecular Weight ~199.05 g/mol (Salt)~181.06 g/mol (Salt)+18 Da (Negligible steric penalty)
Pyridine Nitrogen pKa ~3.0 - 3.5 (Predicted)~5.2 (Experimental)Significant Decrease: F is electron-withdrawing, reducing N-basicity.
Lipophilicity (LogP) Higher (C-F is more lipophilic)LowerEnhances membrane permeability.
Metabolic Liability Low (Blocked C5 position)High (C5 prone to CYP450 oxidation)Extends in vivo half-life (

).
H-Bond Capability Weak H-bond acceptor (F)None at C5F can engage in orthogonal dipolar interactions.
Structural & Functional Logic Map

The following diagram illustrates the causal relationships between the structural modification (C5-F) and the resulting physicochemical properties.

G cluster_0 Chemical Structure cluster_1 Physicochemical Impact cluster_2 Medicinal Outcome Base Pyridine Scaffold Mod C5-Fluorine Substitution Base->Mod Synthetic Modification Inductive Inductive Effect (-I) Mod->Inductive High Electronegativity Metabolism Metabolic Blocking Mod->Metabolism Strong C-F Bond Lipophilicity Lipophilicity (LogP) Mod->Lipophilicity Bioisosterism Basicity Reduced pKa (Pyridine N) Inductive->Basicity Electron w/d from Ring Stability Increased t1/2 (Microsomal) Metabolism->Stability Prevents Oxidation Permeability Enhanced Membrane Crossing Lipophilicity->Permeability Hydrophobic Effect

Figure 1: Causal pathway of C5-fluorination effects on physicochemical and biological properties.

Deep Dive: The Fluorine Advantage in Drug Design

Metabolic Stability (The "Soft Spot" Block)

In the non-fluorinated analog (Product B), the C5 position of the pyridine ring is electron-rich and sterically accessible, making it a primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This results in rapid clearance via hydroxylation.

Mechanism of Action: Product A incorporates Fluorine at C5. The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). This creates a "metabolic block," preventing the formation of the unstable arenium ion intermediate required for hydroxylation.

  • Result: Significantly improved metabolic stability and pharmacokinetic (PK) profile.[1]

Electronic Tuning (Basicity Modulation)

Fluorine is highly electronegative (


). Through the inductive effect (

), it pulls electron density away from the pyridine nitrogen lone pair.
  • Why this matters: In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region. If the nitrogen is too basic, it may be protonated at physiological pH, preventing binding. Fluorination lowers the pKa, keeping the nitrogen unprotonated and available for H-bonding in the binding pocket.

Experimental Protocols

As a self-validating guide, the following protocols ensure reproducibility when handling these compounds.

Protocol A: Synthesis via Hydrogenation (Recommended Route)

Rationale: Direct hydrogenation of the nitrile precursor is cleaner than the Sandmeyer route, avoiding hazardous diazonium intermediates.

Reagents: 2-Cyano-5-fluoropyridine, Raney Nickel, Ammonia-saturated Ethanol.[2]

  • Preparation: Charge a high-pressure autoclave with 2-cyano-5-fluoropyridine (1.0 eq) and Raney Nickel catalyst (10-20 wt%).

  • Solvent System: Add ammonia-saturated ethanol (to suppress secondary amine formation).

  • Reaction: Pressurize to 500 psi

    
     and heat to 70°C. Stir for 16 hours.
    
  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

  • Salt Formation: Dissolve free base in 1,4-dioxane; add 4N HCl/dioxane to precipitate the dihydrochloride salt.

    • Validation Point: Product should be a white, non-hygroscopic solid.

      
       NMR must show distinct doublet at 
      
      
      
      8.61 (C6-H) due to F-H coupling.
Protocol B: Comparative Metabolic Stability Assay

Rationale: To empirically verify the "Fluorine Effect" on stability.

  • System: Rat Liver Microsomes (RLM) supplemented with NADPH.

  • Incubation: Incubate Product A and Product B (separately) at 1 µM concentration at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: Product A should show <20% depletion at 60 min; Product B typically shows >50% depletion.

Visualizing Metabolic Fate

The following diagram contrasts the metabolic pathways of the two analogs, highlighting the protective mechanism of fluorination.

Metabolism NonFluoro (Pyridin-2-yl)methanamine (Non-Fluorinated) CYP CYP450 Oxidation (Liver Microsomes) NonFluoro->CYP C5-H Attack Fluoro (5-Fluoropyridin-2-yl)methanamine (Fluorinated) Fluoro->CYP C5-F Block Metabolite 5-Hydroxy-Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation Stable Metabolically Stable (Extended Half-life) CYP->Stable No Reaction

Figure 2: Comparative metabolic fate in liver microsomes. The C-F bond prevents the oxidative hydroxylation observed in the non-fluorinated analog.

References

  • Medicinal Chemistry of Fluorine: Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (2015).[3][4] Available at: [Link]

  • Pyridine Metabolism: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1] RSC Medicinal Chemistry (2019). Available at: [Link]

  • Fluorine Effect on Lipophilicity: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties.[4][5] Journal of Medicinal Chemistry (2025).[4][6] Available at: [Link]

Sources

Comparative

A Spectroscopic Guide to (5-Fluoropyridin-2-yl)methanamine and Its Dihydrochloride Salt: Characterization and Comparative Analysis

This guide provides an in-depth spectroscopic comparison of (5-Fluoropyridin-2-yl)methanamine in its free base form and as a dihydrochloride salt. In pharmaceutical research and development, the conversion of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of (5-Fluoropyridin-2-yl)methanamine in its free base form and as a dihydrochloride salt. In pharmaceutical research and development, the conversion of active pharmaceutical ingredients (APIs) into salt forms is a fundamental strategy to enhance properties such as solubility, stability, and bioavailability.[1] Understanding the distinct spectroscopic signatures of the free base and its corresponding salt is paramount for unambiguous identification, quality control, and process monitoring.

Herein, we delve into a multi-technique spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural changes that occur upon protonation. This document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic amines and their salt derivatives.

The Chemical Landscape: Free Base vs. Dihydrochloride Salt

(5-Fluoropyridin-2-yl)methanamine possesses two basic nitrogen centers: the primary aliphatic amine (-CH₂NH₂) and the pyridine ring nitrogen. The dihydrochloride salt is formed by the protonation of both of these sites by hydrochloric acid. This conversion from a neutral molecule to a dicationic species induces significant changes in electron distribution, bond vibrations, and magnetic environments, which are readily detected by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecular framework and pinpoint the sites of protonation.

Experimental Protocol: NMR Analysis

A standardized protocol is essential for reproducible results.

  • Sample Preparation :

    • Accurately weigh ~5-10 mg of the analyte ((5-Fluoropyridin-2-yl)methanamine or its dihydrochloride salt).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Causality: DMSO-d₆ is an excellent choice as it solubilizes both the free base and the salt, and its residual proton signal does not obscure key analyte signals. Its ability to engage in hydrogen bonding can also help in observing labile N-H protons.[2]

  • Instrument Setup :

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition :

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For ¹³C, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C{¹H} Spectrum D->F G Acquire ¹⁹F Spectrum D->G H Fourier Transform E->H F->H G->H I Phase & Baseline Correction H->I J Reference Spectra I->J K Comparative Interpretation J->K Spectral Analysis

Workflow for comparative NMR analysis.
¹H NMR: The Proton Perspective

Protonation leads to a deshielding effect on nearby protons, causing their signals to shift downfield (to a higher ppm value). This is due to the increased positive charge density on the nitrogen atoms, which withdraws electron density from the adjacent C-H bonds.

Proton Assignment (5-Fluoropyridin-2-yl)methanamine (Free Base) Expected δ (ppm) Dihydrochloride Salt Expected δ (ppm) Key Observation
H-6 (Pyridine) ~8.4>8.6Downfield shift
H-3, H-4 (Pyridine) ~7.3 - 7.8>7.8Downfield shift and potential change in multiplicity
-CH₂- (Methylene) ~3.8>4.0Significant downfield shift
-NH₂ / -NH₃⁺ ~1.8 (broad)>8.0 (broad)Large downfield shift, signal becomes more prominent

Interpretation: The most dramatic shifts are observed for the methylene (-CH₂-) and amine (-NH₂) protons. The methylene protons are directly adjacent to the newly formed ammonium group (-NH₃⁺), resulting in a substantial downfield shift. The amine protons themselves transition from a relatively shielded environment to a highly deshielded cationic center. The aromatic protons of the pyridine ring are also shifted downfield due to the protonation of the ring nitrogen. The effect of protonation on chemical shifts is a well-documented phenomenon in piperidine and pyridine derivatives.[3]

¹³C NMR: The Carbon Backbone

Similar to ¹H NMR, the carbon atoms adjacent to the protonated nitrogens experience deshielding.

Carbon Assignment (5-Fluoropyridin-2-yl)methanamine (Free Base) Expected δ (ppm) Dihydrochloride Salt Expected δ (ppm) Key Observation
C-2 (Pyridine) ~160~150Upfield shift (γ-gauche effect)
C-6 (Pyridine) ~148~145Upfield shift
C-5 (Pyridine, C-F) ~157 (d)~155 (d)Minor shift, coupling to F remains
-CH₂- (Methylene) ~46~42Upfield shift

Interpretation: Interestingly, while protonation deshields adjacent protons, it often shields the directly attached carbons. This is attributed to changes in hyperconjugation and steric effects upon the formation of the N-H⁺ bond. The carbons of the pyridine ring and the methylene carbon are expected to shift slightly upfield. The characteristic carbon-fluorine coupling will be preserved in both spectra.

¹⁹F NMR: The Fluorine Probe

¹⁹F NMR is highly sensitive to changes in the electronic environment.[4] Protonation of the pyridine ring alters the electron density distribution throughout the aromatic system, which is detected by the fluorine atom at the 5-position.

Analyte Expected ¹⁹F Chemical Shift (ppm, ref. CFCl₃) Key Observation
Free Base -120 to -130A single resonance is expected.
Dihydrochloride Salt Downfield shift of several ppmThe positive charge on the ring nitrogen withdraws electron density, deshielding the fluorine nucleus.

Interpretation: The formation of the pyridinium ion leads to a general withdrawal of electron density from the ring, causing a downfield shift in the ¹⁹F NMR spectrum. This provides a clear and direct confirmation of pyridine ring protonation.[5]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule. The formation of N-H⁺ bonds in the dihydrochloride salt introduces new, highly characteristic vibrational modes that are absent in the free base.

Experimental Protocol: IR Analysis
  • Sample Preparation (ATR) :

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Causality: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.[6]

  • Data Acquisition :

    • Record the spectrum, typically from 4000 to 600 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Workflow for IR Analysis```dot

IR_Workflow A Place Solid Sample on ATR Crystal B Apply Pressure A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum (4000-600 cm⁻¹) C->D E Process Data (Baseline Correction) D->E F Compare Vibrational Modes E->F

Workflow for ESI-MS analysis.
Comparative MS Data
Analyte Molecular Formula Exact Mass Expected Ion (ESI+) Observed m/z
Free Base C₆H₇FN₂126.0593[M+H]⁺127.0671
Dihydrochloride Salt C₆H₉Cl₂FN₂199.0181[M+H]⁺ (of free base)127.0671

Interpretation: Regardless of whether the free base or the dihydrochloride salt is analyzed by ESI-MS, the resulting spectrum in positive ion mode will show the same primary ion. The salt dissociates in solution and in the gas phase, and the mass spectrometer detects the cationic form of the parent molecule. Therefore, both samples will exhibit a base peak at an m/z of 127.0671, corresponding to the protonated free base, [C₆H₇FN₂ + H]⁺. H[7]igh-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive evidence of the compound's identity.

[8]### 5. Summary of Key Spectroscopic Differentiators

Technique Key Differentiator for Dihydrochloride Salt
¹H NMR Significant downfield shift of -CH₂- protons (>4.0 ppm) and appearance of a broad -NH₃⁺ signal at low field (>8.0 ppm).
¹⁹F NMR Downfield shift of the fluorine resonance, confirming electronic perturbation of the pyridine ring.
IR Disappearance of sharp primary amine N-H stretches and the appearance of a very broad, intense "ammonium band" from ~2500-3200 cm⁻¹.
MS (ESI+) No difference observed; both forms yield the same protonated molecular ion [M+H]⁺ at m/z 127.0671.

Conclusion

The spectroscopic comparison of (5-Fluoropyridin-2-yl)methanamine and its dihydrochloride salt reveals distinct and readily identifiable differences, particularly in NMR and IR spectroscopy. Protonation at the two nitrogen centers fundamentally alters the electronic and vibrational properties of the molecule. The downfield shifts in ¹H and ¹⁹F NMR spectra, coupled with the dramatic appearance of broad ammonium absorption bands in the IR spectrum, serve as conclusive evidence for the formation of the dihydrochloride salt. Mass spectrometry confirms the underlying molecular weight of the parent molecule for both forms. This guide provides a robust analytical framework for researchers to confidently characterize and differentiate between the free base and salt forms of this and structurally related compounds, ensuring integrity and quality in the drug development pipeline.

References

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available from: [Link]

  • Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available from: [Link]

  • SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available from: [Link]

  • Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Available from: [Link]

  • PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Available from: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available from: [Link]

  • PubChem. (5-Fluoropyridin-2-yl)methanamine. Available from: [Link]

  • Science.gov. fluorine-19 nmr chemical: Topics by Science.gov. Available from: [Link]

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  • PubMed. Intramolecular proton transfer effects on 2,6-diaminopyridine. Available from: [Link]

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  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). Available from: [Link]

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  • NISCAIR. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Available from: [Link]

  • PubChemLite. (5-fluoropyridin-3-yl)methanamine (C6H7FN2). Available from: [Link]

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  • PubMed Central. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]

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  • precisionFDA. 2-AMINO-5-FLUOROPYRIDINE. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (5-Fluoropyridin-2-yl)methanamine dihydrochloride

Executive Summary & Chemical Context (5-Fluoropyridin-2-yl)methanamine dihydrochloride is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other pharmaceutical agents. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other pharmaceutical agents.

While the fluorinated pyridine core is relatively stable, the dihydrochloride salt form introduces specific handling challenges that are often underestimated. This compound is not just an organic solid; it is an acidic, hygroscopic irritant . Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid, causing immediate and severe irritation. Furthermore, the fluorine substituent requires strict combustion protocols to prevent the release of hydrogen fluoride (HF) during thermal decomposition.

This guide moves beyond generic safety advice to provide a precision-handling protocol designed to protect both the researcher and the integrity of the compound.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific vectors of exposure.

Hazard ClassRisk DescriptionMechanism of Action
Acute Health Skin/Eye Irritant & Corrosive The dihydrochloride moiety hydrolyzes on moist surfaces (sweat, tears, lung tissue) to lower local pH, causing acid burns.
Physical Hygroscopic Dust The powder readily absorbs atmospheric moisture, leading to clumping and "sticky" residues that are difficult to clean, increasing cross-contamination risks.
Inhalation STOT SE 3 (Respiratory) Fine particulates can penetrate deep into the bronchial tree. Chronic exposure to fluorinated pyridine dusts may sensitize the respiratory tract.
Thermal Toxic Combustion In a fire, the C-F bond breaks, potentially releasing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. Use this tiered protection system.

Tier 1: Routine Handling (Weighing < 1g, Closed Systems)
PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Fine salt dusts can bypass the side-gaps of standard glasses. Goggles seal the orbital area against acidic dust entry.
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.11mm)The outer glove protects against physical abrasion; the inner glove acts as a barrier against permeation if the outer glove is compromised by acidic hydrolysis.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering controls are primary. If work must occur outside a hood (e.g., instrument maintenance), use a P100 particulate respirator .
Body High-Density Cotton Lab Coat Synthetic blends can melt if a fire occurs; cotton resists minor acid splashes better than standard polyester.
Tier 2: High-Risk Operations (Spill Cleanup, Synthesis > 10g)
  • Respiratory: Powered Air-Purifying Respirator (PAPR) or Full-Face Respirator with Multi-Gas/Vapor + P100 Cartridges.

  • Body: Tyvek® 400 (or equivalent) disposable coveralls to prevent dust accumulation on personal clothing.

  • Footwear: Closed-toe, chemically resistant shoes with disposable shoe covers.

Operational Protocol: The "Dry-Acid" Workflow

Objective: Prevent hydrolysis and contain dust.

Phase A: Preparation & Engineering Controls
  • Humidity Check: Ensure lab humidity is <50% if possible. High humidity accelerates clumping and acidity.

  • Static Control: Fluorinated salts are prone to static charge. Use an antistatic gun or ionizer bar inside the weigh station to prevent "flying powder."

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.

Phase B: Weighing & Transfer
  • Donning: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist.

  • Transfer: Use a smart spatula or antistatic weighing funnel. Do not pour directly from the stock bottle; this generates an aerosol cloud.

  • Solvation: Add the solvent to the solid, not the solid to the solvent. This minimizes the "puff" of dust that occurs when powder hits a liquid surface.

Phase C: Decontamination (The "Acid Neutralization" Step)

Crucial Step: Because this is an acid salt, simple water wiping often spreads the acidity.

  • Wipe 1: Wipe surfaces with a 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the dihydrochloride residues (you may see bubbling).

  • Wipe 2: Follow with water to remove salts.

  • Wipe 3: Final wipe with Ethanol/Acetone for drying.

Visualizing the Safety Workflow

SafetyProtocol Start Start: Risk Assessment PPE Don PPE (Double Nitrile + Goggles) Start->PPE HoodCheck Check Hood Airflow (>80 fpm) PPE->HoodCheck Static Neutralize Static (Ionizer/Gun) HoodCheck->Static Hygroscopic Control Weigh Weighing (Minimize Aerosol) Static->Weigh Solvate Solvation (Add Solvent to Solid) Weigh->Solvate Decon Decon Surface (5% NaHCO3 Wipe) Weigh->Decon Spill Event Solvate->Decon Post-Process Waste Disposal (Halogenated Organic) Decon->Waste

Figure 1: The "Dry-Acid" Handling Lifecycle. Note the specific emphasis on static neutralization and bicarbonate decontamination.

Emergency Response Procedures

Eye Contact (Critical)[1]
  • Immediate Action: The HCl salt will cause immediate pain. Flush with water for minimum 15 minutes .

  • Nuance: Do not use a neutralization solution in the eye; the heat of neutralization can cause further damage. Use tepid water or saline only.

Skin Contact
  • Action: Brush off dry powder before wetting.

  • Why? Adding small amounts of water to the powder creates a concentrated acid paste on the skin. Brush first, then flood with water.[1]

Spills
  • Solid Spill: Do not dry sweep (creates dust). Cover with a bicarbonate-dampened pad or use a HEPA vacuum.

  • Solution Spill: Absorb with vermiculite. Neutralize with weak base (Sodium Carbonate) before disposal.

Disposal & Waste Management

Compliance Note: This compound contains both halogens (Fluorine) and Chlorine (HCl salt).

  • Classification: Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., Nitric Acid) – risk of liberating Chlorine or Fluorine gas.

    • DO NOT mix with strong alkaline waste without controlled neutralization (exothermic reaction risk).

  • Labeling: Clearly mark waste containers with "Fluorinated Pyridine Derivative – Acidic."

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: (5-Fluoropyridin-2-yl)methanamine dihydrochloride. Retrieved from (Search CAS: 1003879-67-5).

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[3] Retrieved from .

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • PubChem. (2025). Compound Summary: (5-Fluoropyridin-2-yl)methanamine. Retrieved from .

  • HepatoChem. (2016). Handling Hygroscopic Salts in Synthesis. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
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